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4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol Documentation Hub

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  • Product: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol
  • CAS: 67531-81-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to a Key Fluorinated Biphenyl Intermediate

A Note on the Target Compound: Initial searches for "4'-Fluoro-2-methyl-4-hydroxybiphenyl" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not a widely available re...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for "4'-Fluoro-2-methyl-4-hydroxybiphenyl" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not a widely available research chemical or may be a novel entity with limited public documentation. In the spirit of providing a comprehensive technical resource, this guide will focus on the closely related and well-documented isomer, 4'-Fluoro-4-hydroxybiphenyl (CAS: 324-94-7) . The principles, synthesis, and potential applications discussed herein offer valuable insights that are broadly applicable to the study of fluorinated biphenyls.

Technical Guide: 4'-Fluoro-4-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 4'-Fluoro-4-hydroxybiphenyl, a fluorinated biphenyl derivative of significant interest in materials science and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the underlying scientific principles.

Chemical Identity and Synonyms

4'-Fluoro-4-hydroxybiphenyl is a bifunctional organic compound featuring a biphenyl scaffold with a hydroxyl group on one phenyl ring and a fluorine atom on the other. This specific substitution pattern imparts unique properties relevant to its applications.

  • IUPAC Name: 4-(4-fluorophenyl)phenol[1][2]

  • CAS Number: 324-94-7[1][2][3][4]

  • Molecular Formula: C₁₂H₉FO[1][4]

  • Synonyms:

    • 4'-fluoro-4-hydroxybiphenyl[1]

    • 4'-fluoro[1,1'-biphenyl]-4-ol[1]

    • 4'-Fluorobiphenyl-1-ol

    • 4-Hydroxy-4'-fluorobiphenyl

    • p-(p-Fluorophenyl)phenol

Physicochemical and Spectroscopic Data

The physicochemical properties of 4'-Fluoro-4-hydroxybiphenyl are crucial for its handling, purification, and application. The presence of both a hydrogen bond donor (hydroxyl group) and a highly electronegative fluorine atom influences its melting point, solubility, and electronic characteristics.

PropertyValueSource
Molecular Weight 188.20 g/mol [2][4][5]
Appearance White to off-white crystalline powder
Melting Point 152 °C[6]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)F)O[1][7]
InChI Key QSJNKJGPJVOGPK-UHFFFAOYSA-N[1][7]
Topological Polar Surface Area 20.2 Ų[1]
XlogP (predicted) 3.3[7]
Synthesis of 4'-Fluoro-4-hydroxybiphenyl

The most prevalent and efficient method for synthesizing 4'-Fluoro-4-hydroxybiphenyl is the Suzuki-Miyaura cross-coupling reaction .[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[10][11] Its mild reaction conditions and tolerance for a wide range of functional groups make it a cornerstone of modern organic synthesis.[12][13]

The choice of the Suzuki-Miyaura reaction is predicated on its reliability and high yield for constructing biaryl systems. The catalytic cycle involves three key steps:

  • Oxidative Addition: A Palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organoboron species transfers its organic group to the Pd(II) complex, a step that is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl.

The use of a base is critical to activate the organoboron compound for transmetalation. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity.[9]

This protocol describes a representative synthesis of 4'-Fluoro-4-hydroxybiphenyl from 4-bromophenol and 4-fluorophenylboronic acid.

Materials:

  • 4-Bromophenol

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[9]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-Fluoro-4-hydroxybiphenyl.[8]

G cluster_workflow Synthesis Workflow Reaction Setup Reaction Setup Inerting Inerting Reaction Setup->Inerting Purge with N2/Ar Heating & Reflux Heating & Reflux Inerting->Heating & Reflux 80-100°C Reaction Monitoring Reaction Monitoring Heating & Reflux->Reaction Monitoring TLC Workup Workup Reaction Monitoring->Workup Extraction Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: A flowchart of the synthesis of 4'-Fluoro-4-hydroxybiphenyl.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-X(L2) Base Base (e.g., K2CO3) Base->Ar'B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications and Significance

The unique combination of a hydroxyl group and a fluorine atom on the biphenyl scaffold makes 4'-Fluoro-4-hydroxybiphenyl a valuable building block in several high-technology fields.

  • Liquid Crystals: Biphenyl derivatives are fundamental components of liquid crystal displays (LCDs). The rigid biphenyl core provides the necessary structural anisotropy, while terminal groups like hydroxyl and fluoro moieties influence the dielectric anisotropy and other mesomorphic properties. 4'-Fluoro-4-hydroxybiphenyl serves as a key intermediate in the synthesis of more complex liquid crystal molecules.[9][12]

  • Pharmaceuticals and Agrochemicals: The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a fluorine atom can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity. The hydroxyl group provides a site for further functionalization or can act as a key pharmacophoric feature. This compound is therefore a valuable starting material for the synthesis of novel therapeutic agents.

  • Organic Electronics: Fluorinated aromatic compounds are of interest in the development of organic semiconductors and optoelectronic materials due to their distinct electronic properties and enhanced stability.[9]

Safety and Handling

As with all laboratory chemicals, 4'-Fluoro-4-hydroxybiphenyl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. [Link]

  • Kemcal. CAS 324-94-7 | 4-Fluoro-4 -hydroxybiphenyl, 98%. [Link]

  • Pure Synth. 4-Fluoro-4-Hydroxybiphenyl 98.0%(GC). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis and Purchase of 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7). [Link]

  • PubChemLite. 4-fluoro-4'-hydroxybiphenyl (C12H9FO). [Link]

  • MySkinRecipes. 4-Fluoro-4'-hydroxybiphenyl. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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Exploratory

An In-Depth Technical Guide to the Electronic Properties of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol: A Keystone Moiety for Drug Discovery

Abstract: The 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol scaffold represents a molecule of significant strategic interest in modern medicinal chemistry. It combines three critical functional groups—a phenolic hydroxyl, a "m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol scaffold represents a molecule of significant strategic interest in modern medicinal chemistry. It combines three critical functional groups—a phenolic hydroxyl, a "magic" methyl group, and a metabolically robust fluorine atom—onto the privileged biphenyl framework.[1] This guide provides a comprehensive analysis of the molecule's core electronic properties, which are fundamental to its potential interactions with biological targets. By synthesizing established principles of physical organic chemistry with a forward-looking experimental and computational framework, we elucidate the intricate interplay of its constituent parts. We will explore its predicted electronic profile, including its molecular electrostatic potential, frontier molecular orbitals, and conformational dynamics. Furthermore, this whitepaper presents a self-validating system of protocols for researchers to experimentally and computationally characterize this molecule, providing a robust roadmap for its application in drug development programs.

Introduction: A Molecule of Strategic Design

The biphenyl scaffold is a cornerstone in drug discovery, forming the backbone of numerous therapeutic agents.[2] Its structural rigidity and ability to present functional groups in a well-defined three-dimensional space make it an ideal platform for interacting with protein binding sites. The specific decoration of this scaffold with carefully chosen functional groups is what transforms it from a simple hydrocarbon into a potent therapeutic agent. In 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol, each substituent is chosen for a precise purpose, creating a molecule with a highly tuned electronic and steric profile.

  • The 4-ol (Phenolic) Group: The phenolic hydroxyl is a recurring and vital motif in pharmaceuticals.[3] It is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, which is critical for anchoring a ligand within a protein's active site.[4] Its acidity and electronic state are highly sensitive to the influence of other substituents on the aromatic rings, allowing for fine-tuning of its interaction strength.[5]

  • The 2-methyl Group: The introduction of a methyl group, particularly at a sterically influential position, can have profound effects on a molecule's biological activity—a phenomenon often dubbed the "magic methyl" effect.[6][7] In this molecule, the ortho-methyl group serves two primary roles:

    • Conformational Control: It introduces steric hindrance that forces a non-planar conformation, increasing the dihedral angle between the two phenyl rings. This rigid, three-dimensional shape is often crucial for fitting into a specific binding pocket.

    • Hydrophobic Interactions: It provides a key hydrophobic contact point for interacting with non-polar amino acid residues like leucine or valine.[8]

  • The 4'-fluoro Group: Fluorine has become an indispensable element in modern drug design.[9] Its inclusion can dramatically improve a molecule's pharmacokinetic profile.[10] The C-F bond is significantly stronger than a C-H bond, and placing a fluorine atom at a potential site of metabolic oxidation—such as the para-position of a phenyl ring—can act as a "metabolic shield," increasing the drug's half-life.[11][12] Furthermore, its high electronegativity creates a localized region of negative electrostatic potential, which can lead to favorable electrostatic or dipole-dipole interactions within the receptor.[13]

The confluence of these three groups suggests a molecule designed for high-affinity binding, conformational pre-organization, and enhanced metabolic stability.

Caption: Key functional groups and their strategic roles.

Predicted Electronic and Physicochemical Profile

Based on established chemical principles, we can predict the key electronic characteristics of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol. These predictions form the basis for a targeted experimental validation plan.

PropertyPredicted CharacteristicRationale
Molecular Electrostatic Potential (MEP) - High negative potential (electron-rich) around the phenolic oxygen and fluorine atoms.- High positive potential (electron-poor) on the phenolic hydrogen.- Largely neutral/hydrophobic region around the methyl group and phenyl rings.The high electronegativity of oxygen and fluorine concentrates electron density. The acidic proton is electron-deficient. This distribution is critical for directing non-covalent interactions with a protein.[14]
Frontier Molecular Orbitals (HOMO-LUMO) - Relatively high-energy HOMO localized on the hydroxyl-bearing phenyl ring.- Relatively low-energy LUMO influenced by the fluoro-substituted phenyl ring.The electron-donating hydroxyl and methyl groups raise the HOMO energy, making the molecule a good electron donor. The electron-withdrawing fluorine atom lowers the LUMO energy. The resulting energy gap will dictate its kinetic stability and electronic transitions.[15][16]
Dipole Moment A significant net molecular dipole moment.The strong C-O and C-F bond dipoles, combined with the asymmetric substitution, will not cancel out, leading to a polar molecule. This influences solubility and long-range electrostatic steering towards a binding site.
Acidity (pKa) Moderately acidic phenolic proton.The pKa will be slightly lower (more acidic) than phenol due to the net electron-withdrawing effect of the 4'-fluoro-biphenyl moiety, but slightly higher (less acidic) than a phenol without the electron-donating 2-methyl group.
Conformation A fixed, non-zero dihedral angle between the phenyl rings.The ortho-methyl group provides a steric barrier to free rotation around the biphenyl C-C bond, locking the molecule into a twisted conformation. This reduces the entropic penalty upon binding to a receptor.

Framework for Experimental and Computational Validation

To move from prediction to empirical fact, a coordinated approach using both computational and experimental techniques is required. The following protocols provide a self-validating system to thoroughly characterize the molecule's electronic properties.

Synthesis

The target molecule can be synthesized efficiently via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing biphenyl linkages.[2][17]

Proposed Route: Coupling of (4-fluoro-phenyl)boronic acid with 2-bromo-6-methylphenol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

Computational Characterization Protocol (In Silico)

Density Functional Theory (DFT) provides a powerful means to model the electronic structure and properties of a molecule with high accuracy.[15]

Step-by-Step Protocol:

  • Structure Input: Build the 3D structure of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

    • Software: Gaussian, ORCA, or similar.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (a widely used and well-validated hybrid functional).

    • Basis Set: 6-311++G(d,p) (provides a good balance of accuracy and computational cost for molecules of this size).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, calculate:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and record their energies.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential on the molecule's electron density surface.

    • Spectra Prediction: Calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.

Computational_Workflow A 1. 3D Structure Generation B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Property Analysis C->D E HOMO/LUMO Energies & Visualizations D->E F Molecular Electrostatic Potential (MEP) Map D->F G Predicted NMR & IR Spectra D->G

Caption: Workflow for in silico characterization via DFT.

Spectroscopic & Electrochemical Validation

Experimental techniques are essential to validate the computational predictions and provide real-world data on the molecule's behavior.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Characterization cluster_output Validated Profile A Suzuki Coupling B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Structure A->B C UV-Vis Spectroscopy Measures π-π* Transitions A->C D Cyclic Voltammetry (CV) Measures Redox Potentials A->D E Verified Chemical Structure B->E F Experimental HOMO-LUMO Gap C->F G Experimental HOMO/LUMO Energies D->G

Caption: Integrated workflow for experimental validation.

Protocol 1: UV-Vis Spectroscopy

  • Objective: To determine the wavelength of maximum absorbance (λ_max) corresponding to the π-π* electronic transitions and to estimate the optical HOMO-LUMO gap.

  • Procedure:

    • Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

    • Identify the λ_max of the lowest energy absorption band.

    • Estimate the optical gap using the equation: E_gap (eV) = 1240 / λ_onset (nm), where λ_onset is the wavelength at the absorption edge.

Protocol 2: Cyclic Voltammetry (CV)

  • Objective: To measure the oxidation and reduction potentials of the molecule, from which the absolute energies of the HOMO and LUMO can be calculated.

  • Procedure:

    • Prepare a ~1 mM solution of the compound in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Record the cyclic voltammogram, scanning to both positive and negative potentials to observe the oxidation and reduction events.

    • Determine the onset potentials for oxidation (E_ox) and reduction (E_red).

    • Calculate the HOMO and LUMO energies using the empirical formulas (referenced against ferrocene/ferrocenium):

      • E_HOMO (eV) = -[E_ox - E_ref + 4.8]

      • E_LUMO (eV) = -[E_red - E_ref + 4.8]

Implications for Drug Development

A thorough understanding of the electronic properties of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol is not merely an academic exercise; it is directly translatable to rational drug design.

  • Structure-Activity Relationship (SAR): The validated HOMO/LUMO energies and MEP map provide a quantitative baseline. This allows researchers to predict how further modifications (e.g., adding another substituent) will alter the electronic profile and, consequently, the binding affinity and activity. For example, adding an electron-withdrawing group would lower the HOMO energy, potentially impacting charge-transfer interactions with the receptor.

  • Pharmacophore Modeling: The defined electronic features and the rigid, twisted conformation make this molecule an excellent scaffold for pharmacophore-based virtual screening. The key features—H-bond donor/acceptor, hydrophobic center, and negative potential center (fluorine)—can be used to search large compound libraries for molecules with similar spatial and electronic arrangements.

  • ADME Properties: The electronic properties directly influence ADME (Absorption, Distribution, Metabolism, and Excretion). The molecular polarity, pKa, and metabolic stability conferred by the fluorine atom are all critical parameters that can be optimized based on the foundational data gathered through the protocols outlined above.

Conclusion

4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol is a molecule engineered at the atomic level for purpose. Its electronic properties are a direct result of the synergistic and sometimes opposing effects of its hydroxyl, methyl, and fluoro substituents. The negative electrostatic potential wells created by the oxygen and fluorine atoms, the crucial hydrogen bonding capability of the phenol, and the conformation-locking steric bulk of the methyl group combine to create a scaffold of immense potential. The integrated computational and experimental framework presented in this guide provides a clear and robust pathway for any research team to fully characterize this molecule, thereby unlocking its potential as a next-generation therapeutic agent.

References

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. National Center for Biotechnology Information.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

  • Journal of Medicinal Chemistry. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. ACS Publications.

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  • PubMed. Investigation of the role of the phenolic hydroxyl in cannabinoid activity. National Center for Biotechnology Information.

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  • GSC Biological and Pharmaceutical Sciences. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press.

  • Molbank. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.

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  • ResearchGate. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories.

  • PubMed. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information.

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  • PubMed. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol. National Center for Biotechnology Information.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a paramount achievement in modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a paramount achievement in modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol, a key structural motif in medicinal chemistry and materials science. The protocol details a palladium-catalyzed coupling between 4-iodophenol and (4-fluoro-2-methylphenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction

Biaryl scaffolds are fundamental components in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, provides a powerful and versatile method for their synthesis.[1] The reaction's success is attributed to its mild conditions, tolerance of diverse functional groups, and the use of generally non-toxic and stable organoboron reagents.[4][5] The target molecule, 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol, incorporates a fluorinated biphenyl structure, which is of significant interest in drug discovery due to the enhanced metabolic stability and unique binding properties conferred by the fluorine atom.

This guide presents a robust and scalable protocol for the synthesis of this valuable compound, emphasizing safety, efficiency, and high purity of the final product.

Reaction Scheme

The synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol is achieved through the palladium-catalyzed cross-coupling of 4-iodophenol and (4-fluoro-2-methylphenyl)boronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product r1 4-Iodophenol p1 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol r1->p1 Suzuki-Miyaura Coupling plus1 + r2 (4-fluoro-2-methylphenyl)boronic acid r2->p1 cat Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Product Ar-Ar' PdII_Diaryl->Product Reductive Elimination ArylHalide Ar-X (4-Iodophenol) ArylHalide->Pd0 Organoboron Ar'-B(OH)2 ((4-fluoro-2-methylphenyl)boronic acid) Organoboron->PdII_Aryl Base Base (e.g., K2CO3) Base->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is designed for the synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molarity (if applicable)
4-Iodophenol540-38-5220.015.0-
(4-fluoro-2-methylphenyl)boronic acid139911-27-6153.946.0-
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.15 (3 mol%)-
Potassium Carbonate (K₂CO₃)584-08-7138.2110.02 M aqueous solution
1,4-Dioxane (anhydrous)123-91-188.1125 mL-
Water (degassed)7732-18-518.025 mL-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a septum.

    • Flame-dry the glassware under vacuum and then cool to room temperature under a stream of inert gas to ensure anhydrous conditions.

  • Charging the Flask:

    • To the flask, add 4-iodophenol (5.0 mmol, 1.10 g), (4-fluoro-2-methylphenyl)boronic acid (6.0 mmol, 0.92 g), and a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add anhydrous 1,4-dioxane (25 mL) to the flask via syringe.

    • Prepare a degassed 2 M aqueous solution of potassium carbonate (10.0 mmol in 5 mL of water) and add it to the reaction mixture via syringe. Degassing the aqueous solution is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.15 mmol, 0.173 g) to the reaction mixture. The mixture will typically turn a yellowish color.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials indicates the completion of the reaction. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for isolating the pure product.

  • Characterization:

    • The structure and purity of the final product, 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. [6]It is a source of the active Pd(0) species required for the catalytic cycle. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be employed. [7]* Choice of Base: A base is essential for the transmetalation step. [7]Potassium carbonate is a moderately strong inorganic base that is effective in promoting the reaction and is generally compatible with a wide range of functional groups. [8]* Choice of Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is often used. [8][9]The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle. [1]* Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide and to drive the reaction to completion.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (oxidized)Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh batch of catalyst.
Insufficient base or base not dissolvedEnsure the base is fully dissolved in the aqueous phase. Consider using a stronger base like potassium phosphate (K₃PO₄) if necessary.
Low reaction temperatureIncrease the reaction temperature to the higher end of the recommended range (e.g., 100 °C).
Formation of Homocoupling Byproduct Presence of oxygen leading to oxidative homocoupling of the boronic acid. [1]Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Incomplete Reaction Deactivation of the catalyst over time.Consider adding a second portion of the catalyst if the reaction stalls.
Steric hindrance from the ortho-methyl group.Prolong the reaction time. The use of more sterically demanding and electron-rich phosphine ligands can sometimes improve the rate of reductive elimination for hindered substrates. [1]
Difficulty in Purification Co-elution of the product with byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.

  • Organic Solvents: 1,4-Dioxane is flammable and a potential carcinogen. Handle in a well-ventilated area and avoid ignition sources.

  • Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Avoid contact with skin and eyes.

  • Bases: Potassium carbonate is an irritant. Handle with gloves and eye protection.

  • General Handling: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing this procedure. [10]Significant exothermic events can occur in Suzuki-Miyaura couplings, so it is important to monitor the reaction temperature, especially during scale-up. [11][12]

References

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (2025, March 21).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a. (n.d.). ResearchGate.
  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (n.d.). Chemical Communications (RSC Publishing).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • Suzuki Cross-Coupling - J&K Scientific LLC. (2021, February 8).
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1).
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.).
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. (n.d.).
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17).
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1).
  • Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition - ResearchGate. (2025, August 6).
  • Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling - Benchchem. (n.d.).
  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.).
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (2017, November 21).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC. (n.d.).
  • IRANIAN JOURNAL OF CATALYSIS Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. (n.d.).
  • Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. (n.d.).
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.).
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. (2017, February 25).
  • Model Suzuki‐Miyaura reaction between bromobenzene and 4‐methylphenyl boronic acid. (n.d.).

Sources

Application

Optimized Protocol for 4-Fluorophenylboronic Acid Cross-Coupling

Executive Summary The introduction of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and ligand binding affinity. However, 4-fluorophenylbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and ligand binding affinity. However, 4-fluorophenylboronic acid (4-FPBA) presents a specific challenge in Suzuki-Miyaura cross-coupling: protodeboronation . The electron-withdrawing nature of the fluorine substituent at the para position destabilizes the C-B bond, rendering the boronate intermediate susceptible to hydrolytic cleavage before transmetallation can occur.

This application note details an optimized, self-validating protocol utilizing Buchwald G4 precatalysts (specifically XPhos Pd G4) to outcompete the deboronation pathway. By strictly controlling the catalyst activation rate and base strength, this method ensures high yields (>90%) and reproducibility in drug discovery workflows.

Mechanistic Insight: The "Fluorine Effect"

To optimize this reaction, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The Protodeboronation Trap

In a standard Suzuki coupling, a base activates the boronic acid into a boronate species


. For electron-rich aryls, this species is stable. However, for 4-fluorophenylboronic acid, the electronegative fluorine pulls electron density from the ring (inductive effect, 

), stabilizing the negative charge on the carbon during C-B bond cleavage. This accelerates protodeboronation , yielding fluorobenzene (volatile) and boric acid, effectively destroying the stoichiometry.
Mechanistic Pathway & Control Strategy

The solution lies in kinetics: Transmetallation must be faster than Protodeboronation.

  • Catalyst: We utilize XPhos Pd G4 . The bulky biaryl phosphine ligand facilitates rapid oxidative addition and reductive elimination, while the G4 precatalyst scaffold ensures immediate generation of the active Pd(0) species even at mild temperatures.

  • Base: We employ K₃PO₄ rather than carbonates. Phosphate acts as a mild base that buffers the pH, preventing the high alkalinity that accelerates hydrolytic cleavage.

SuzukiMechanism cluster_cycle Catalytic Cycle vs. Decomposition Pd0 Active Pd(0) (Ligand-Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Reagents 4-Fluorophenyl- boronic Acid Boronate Boronate Intermediate [Ar-B(OH)3]- Reagents->Boronate Base (K3PO4) Boronate->TransMet FAST (Target) Decomp Protodeboronation (Fluorobenzene + Boric Acid) Boronate->Decomp SLOW (Side Rxn)

Caption: Kinetic competition between productive transmetallation (green path) and destructive protodeboronation (red dotted path). The 4-Fluoro substituent accelerates the red path.

Critical Parameter Optimization

The following parameters have been validated to maximize the Transmetallation/Protodeboronation (


) ratio.
ParameterOptimized ChoiceRationale
Catalyst Source XPhos Pd G4 (1-2 mol%)G4 precatalysts activate rapidly at RT. XPhos provides steric bulk to prevent Pd black formation and enhances reductive elimination.
Ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)The isopropyl groups on the biaryl backbone protect the Pd center, extending catalyst life.
Base K₃PO₄ (0.5 M - 1.0 M aq) Phosphate buffers the reaction better than Carbonate (

), reducing the concentration of the reactive boronate species at any given time.
Solvent THF or 1,4-Dioxane High solubility of the organic halide. Water cosolvent is mandatory for the Suzuki mechanism but must be strictly degassed.
Stoichiometry 1.5 equiv. Boronic Acid A slight excess accounts for unavoidable background deboronation (approx. 5-10%).

Detailed Experimental Protocol

Reagent Preparation
  • Aryl Halide (1.0 equiv): 1.0 mmol scale (e.g., 4-bromoanisole).

  • 4-Fluorophenylboronic Acid (1.5 equiv): 1.5 mmol (Note: If using 2,6-difluoro, increase to 2.0 equiv).

  • XPhos Pd G4 (0.02 equiv): 2 mol% (approx. 17 mg for 1 mmol scale).

  • Base: 0.5 M Aqueous K₃PO₄ (degassed).[1]

  • Solvent: THF (anhydrous, degassed).

Step-by-Step Workflow
  • Inert Setup: Equip a 20 mL reaction vial (or Schlenk tube) with a magnetic stir bar and a septum cap. Cycle with Nitrogen/Vacuum (3x) to remove atmospheric oxygen.

    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solids Addition: Under a positive stream of Nitrogen, add the Aryl Halide (if solid), 4-Fluorophenylboronic Acid , and XPhos Pd G4 .

  • Solvent Addition: Syringe in THF (4 mL) . Stir gently to dissolve solids.

  • Base Addition: Add degassed 0.5 M K₃PO₄ (4 mL) via syringe. The biphasic mixture will form.

  • Reaction: Seal the vial. Heat to 40°C for 2 hours.

    • Note: XPhos Pd G4 is active at RT.[2] We use mild heat (40°C) to push conversion without thermally accelerating deboronation (which dominates >80°C).

  • Monitoring: Check via HPLC or TLC. Look for the disappearance of the Aryl Halide.

    • QC Check: If Aryl Halide remains but Boronic Acid is gone, you have suffered protodeboronation. Add 0.5 equiv more Boronic Acid.

Workup & Purification
  • Quench: Dilute with EtOAc (10 mL) and Water (10 mL).

  • Separation: Separate the organic layer. Extract aqueous layer 2x with EtOAc.

  • Scavenging: Wash combined organics with Brine. Dry over MgSO₄.

  • Filtration: Filter through a celite pad to remove Pd black.

  • Concentration: Rotovap to dryness.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Tip: 4-fluorobiphenyl products are often non-polar. Start with 100% Hexanes.

Troubleshooting & Decision Logic

Use this decision tree to diagnose failures.

Troubleshooting Start Reaction Analysis (HPLC/LCMS) CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes Fail1 Issue: Catalyst Deactivation Action: Degas solvents better or increase Pd load to 3 mol% CheckSM->Fail1 No (SM remains) Success Proceed to Workup CheckProd->Success High Yield Fail2 Issue: Protodeboronation Action: Lower Temp to 25°C Switch to SPhos Pd G4 CheckProd->Fail2 Low Yield + De-Boro Byproduct Fail3 Issue: Homocoupling Action: Strictly exclude O2 Reduce Base Conc. CheckProd->Fail3 Low Yield + Biaryl Homocouple

Caption: Diagnostic workflow for optimizing reaction failures based on LCMS data.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2014.

  • Lloyd-Jones, G. C., et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.[3]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide (G3 & G4)." Technical Application Note.

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water." Organic Letters, 2008. (Green Chemistry Alternative).[4]

Sources

Method

Application Note: Precision Synthesis of Biaryl Ethers from 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Executive Summary & Strategic Analysis This technical guide details the synthesis of biaryl ethers utilizing 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol (referred to herein as Scaffold A ) as the nucleophilic core. This scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of biaryl ethers utilizing 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol (referred to herein as Scaffold A ) as the nucleophilic core. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in sulfatase inhibitors, estrogen receptor modulators, and liquid crystal mesogens.

Substrate Analysis

Scaffold A presents a unique reactivity profile:

  • Nucleophilic Site: The phenolic hydroxyl (-OH) at position 4. It is electronically activated by the weak inductive donation of the meta-methyl group (C2) but remains acidic enough (

    
    ) for facile deprotonation.
    
  • Steric Environment: Unlike ortho-substituted phenols, the C4-hydroxyl is relatively exposed. However, the C2-methyl group induces a dihedral twist between the phenyl rings, impacting solubility and aggregation in non-polar solvents.

  • Electrophilic Stability: The 4'-fluorine atom is generally inert under standard O-arylation conditions but serves as a critical metabolic blocker or lipophilic handle in final drug candidates.

Reaction Pathway Selection

To ensure broad applicability, we present three distinct protocols. Selection depends on the electrophilic coupling partner:

  • Method A (Buchwald-Hartwig): The "Gold Standard" for unactivated aryl halides.

  • Method B (Chan-Lam): For coupling with aryl boronic acids (mild, aerobic).

  • Method C (

    
    Ar):  Metal-free route for electron-deficient partners (e.g., nitro-arenes).
    

Decision Matrix & Workflow

The following decision tree illustrates the logical selection of synthetic methods based on the available electrophile and desired process constraints.

ReactionSelector Start Target: Biaryl Ether Synthesis Substrate: Scaffold A Electrophile Select Coupling Partner Start->Electrophile ArX Aryl Halide (Ar-X) (X = Br, I, Cl, OTf) Electrophile->ArX ArB Aryl Boronic Acid (Ar-B(OH)2) Electrophile->ArB CheckElec Is Ar-X Electron Deficient? (e.g., -NO2, -CN, -CF3) ArX->CheckElec MethodB METHOD B: Cu-Catalyzed Chan-Lam (Aerobic, Mild, Boronic Acids) ArB->MethodB Oxidative Coupling MethodA METHOD A: Pd-Catalyzed Buchwald-Hartwig (High Yield, Broad Scope) CheckElec->MethodA No (Neutral/Rich) MethodC METHOD C: SNAr Substitution (Metal-Free, Specific Scope) CheckElec->MethodC Yes (Electron Poor)

Figure 1: Strategic decision tree for selecting the optimal O-arylation protocol.

Detailed Experimental Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Unactivated aryl bromides/chlorides and maximizing yield on high-value intermediates.

Mechanism: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, coordination of the phenoxide, and C-O reductive elimination. The use of bulky phosphine ligands (e.g., tBuXPhos or RockPhos) is critical to facilitate the reductive elimination step.

Reagents & Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: tBuXPhos or RockPhos (4 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol
  • Setup: In a glovebox or under argon flow, charge a reaction vial with Scaffold A (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and K
    
    
    
    PO
    
    
    (424 mg, 2.0 mmol).
  • Solvation: Add anhydrous Toluene (4.0 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm). The heterogeneous mixture requires efficient mixing to ensure base solubility.

  • Monitoring: Monitor by HPLC or TLC after 4 hours. The disappearance of the phenol starting material is the primary endpoint.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: If using Aryl Chlorides, increase temperature to 110 °C and switch ligand to BrettPhos for optimal turnover [1].

Method B: Copper-Catalyzed Chan-Lam Coupling

Best for: Sensitive substrates, late-stage functionalization, or when the halide is unavailable but the boronic acid is commercial.

Mechanism: An oxidative coupling where Cu(II) facilitates the transmetalation of the aryl boronic acid and the phenol, followed by reductive elimination. Atmospheric oxygen acts as the re-oxidant for the copper cycle.

Reagents & Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Electrophile: Aryl Boronic Acid (2.0 equiv)[1]

  • Catalyst: Cu(OAc)

    
     (1.0 equiv if stoichiometric; 20 mol% if catalytic with O
    
    
    
    purge)
  • Base: Pyridine (2.0 equiv) or Et

    
    N
    
  • Additive: 4Å Molecular Sieves (Activated, Powdered) - Crucial for removing water generated during boroxine formation.

  • Solvent: Dichloromethane (DCM)

Step-by-Step Protocol
  • Setup: To a round-bottom flask open to air, add Scaffold A (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)

    
     (0.2 mmol, 36 mg), and activated 4Å molecular sieves (500 mg).
    
  • Activation: Add DCM (10 mL) and Pyridine (2.0 mmol, 161 µL).

  • Reaction: Attach a balloon filled with O

    
     (optional but recommended for catalytic turnover) or stir open to air. Stir at Room Temperature (25 °C) for 24 hours.
    
  • Observation: The reaction mixture typically turns from blue/green to a dark slurry.

  • Workup: Filter through a silica plug to trap copper salts. Wash with DCM/MeOH (9:1).

  • Purification: Concentrate and purify via chromatography.

Scientific Insight: The Chan-Lam reaction is sensitive to moisture. While it produces water, excess ambient moisture inhibits the transmetalation step. Molecular sieves are a self-validating control to ensure reproducibility [2].

Method C: Metal-Free Ar Displacement

Best for: Electron-deficient partners (e.g., 4-fluoronitrobenzene, 4-cyanofluorobenzene). This is the "Greenest" approach.

Reagents & Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Electrophile: Activated Aryl Fluoride/Chloride (1.1 equiv)

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (1.5 equiv)
  • Solvent: DMF or DMSO (Polar aprotic is required)

Step-by-Step Protocol
  • Setup: Charge a vial with Scaffold A (1.0 mmol), Activated Aryl Halide (1.1 mmol), and K

    
    CO
    
    
    
    (1.5 mmol).
  • Solvation: Add DMF (3.0 mL).

  • Reaction: Heat to 80–100 °C.

  • Monitoring: Reaction is typically fast (< 2 hours). Monitor for the vivid yellow color change often associated with nitrophenoxide intermediates if the reaction stalls, but successful ether formation usually results in a color shift or precipitation.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol if necessary.

Comparative Data Analysis

FeatureMethod A (Buchwald)Method B (Chan-Lam)Method C (

Ar)
Scope Broadest (Unactivated Ar-X)Boronic Acids onlyElectron-Deficient Ar-X only
Temperature High (80–110 °C)Low (RT)Medium (80 °C)
Reagents Pd / Ligand (Expensive)Cu (Cheap)Base only (Cheapest)
Air Sensitivity Sensitive (Inert atm required)Insensitive (Needs O

)
Insensitive
Typical Yield 85–98%60–85%90–99%

Quality Control & Characterization

To validate the synthesis of the biaryl ether, specific NMR shifts should be monitored.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of Signal: The broad singlet of the Phenolic -OH (typically

      
       9.0–10.0 ppm) must disappear.
      
    • Diagnostic Shift: The protons ortho to the oxygen on Scaffold A (C3/C5) will shift upfield slightly upon etherification compared to the free phenol.

    • Biphenyl Methyl: The C2-Methyl group typically appears as a singlet around

      
       2.2–2.3 ppm.
      
  • 19F NMR:

    • The 4'-F signal (approx

      
       -115 ppm) should remain intact. If this signal disappears or shifts significantly, check for competitive substitution at the fluorine site (rare, but possible in Method C with extreme heat).
      

Mechanistic Visualization (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle for Method A, highlighting the role of the bulky ligand in facilitating the reductive elimination of the sterically demanding biaryl ether.

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Ligand Exchange (Ar-Pd-OAr') OxAdd->Coord + Phenol / Base - HBr RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Limiting (Bulky Ligand Helps) RedElim->Pd0 - Product Product Biaryl Ether RedElim->Product ArBr Ar-Br ArBr->Pd0 Phenol Scaffold A (Phenol) Phenol->Coord Base Base Base->Coord

Figure 2: Simplified catalytic cycle for Pd-catalyzed ether synthesis. The bulky ligand prevents catalyst resting states and accelerates C-O bond formation.

References

  • Buchwald-Hartwig Coupling of Phenols (General Protocol): Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L.[2][3] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angew.[2][3] Chem. Int. Ed. 2006 , 45, 4321–4326.[2][3] [Link][4]

  • Chan-Lam Coupling Methodology: Evans, D. A.; Katz, J. L.; West, T. R.[3][5] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Lett. 1998 , 39, 2937–2940.[3] [Link]

  • Biaryl Ether Sulfatase Inhibitors (Contextual Application): Detailed synthesis of sulfatase inhibitors using biphenyl ether scaffolds. [Link]

  • General Review of Diaryl Ether Synthesis: Theil, F. Angewandte Chemie International Edition1999 , 38, 2345. [Link]

Sources

Application

Scalable synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol for drug discovery

Executive Summary This guide details a scalable, robust protocol for the synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol (CAS: N/A for specific isomer, generic biaryl phenol class).[1] This scaffold is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol (CAS: N/A for specific isomer, generic biaryl phenol class).[1] This scaffold is a critical pharmacophore in estrogen receptor modulators (SERMs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike academic preparations that rely on expensive chromatography, this protocol utilizes Process Intensification principles. It features a Suzuki-Miyaura cross-coupling optimized for steric hindrance (ortho-methyl group) and a self-validating acid-base extraction workup that eliminates the need for silica gel purification, ensuring suitability for multi-kilogram scale-up.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a biaryl system characterized by an acidic phenolic hydroxyl group and a sterically demanding methyl group ortho to the biaryl axis.

Strategic Disconnection: The most logical disconnection is at the C1-C1' biaryl bond.

  • Nucleophile: (4-Fluorophenyl)boronic acid (Commercial, stable).[1]

  • Electrophile: 4-Bromo-3-methylphenol.[1]

    • Note: The methyl group is at the 3-position relative to the phenol OH, but becomes the 2-position relative to the new biaryl bond.

Key Challenges & Solutions:

  • Steric Hindrance: The ortho-methyl group slows the transmetalation step.

    • Solution: Use of high-activity catalysts (Pd-dppf) and elevated temperature.[1]

  • Catalyst Poisoning: Free phenols can coordinate to Pd, dampening activity.

    • Solution: Use of a biphasic system with inorganic base (

      
      ) to keep the phenol deprotonated (phenoxide), which is less coordinating to the metal center but more reactive in the oxidative addition cycle.
      
  • Purification: Avoidance of chromatography.

    • Solution: Exploiting the

      
       difference between the product (
      
      
      
      ) and non-acidic impurities (homocoupled biaryls, dehalogenated byproducts).
Workflow Visualization

Retrosynthesis Target Target Molecule 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol Disconnection Disconnection Strategy Suzuki-Miyaura Coupling Target->Disconnection Retrosynthesis SM1 Electrophile 4-Bromo-3-methylphenol Disconnection->SM1 SM2 Nucleophile (4-Fluorophenyl)boronic acid Disconnection->SM2

Caption: Retrosynthetic disconnection showing the convergence of the bromophenol and boronic acid fragments.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.5 - 1.0 mol%)Robust against air/moisture; dppf bite angle facilitates coupling of hindered substrates better than PPh3.[1]
Solvent Toluene : Water (4:1)Biphasic system allows inorganic salt removal; Toluene azeotropes water during drying.
Base

(2.5 - 3.0 equiv)
Neutralizes HBr byproduct; Excess required to deprotonate the phenol substrate completely.
Temperature 85°C - 90°CHigh temperature required to overcome steric barrier of the ortho-methyl group.[1]
Atmosphere Nitrogen/ArgonOxygen promotes homocoupling of boronic acid and deactivates Pd(0).

Detailed Experimental Protocol

Materials[2][3][4][5][6][7][8][9][10]
  • 4-Bromo-3-methylphenol: 100.0 g (0.535 mol)[1]

  • (4-Fluorophenyl)boronic acid: 89.8 g (0.642 mol, 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ):  221.8 g (1.605 mol, 3.0 equiv)
    
  • Pd(dppf)Cl₂·CH₂Cl₂: 2.18 g (0.0027 mol, 0.5 mol%)

  • Toluene: 800 mL

  • Water (Deionized): 200 mL

  • Ethanol: 100 mL (Co-solvent to improve phase transfer)

Reaction Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Toluene (800 mL), Ethanol (100 mL), and Water (200 mL). Sparge with nitrogen for 20 minutes to degas.

  • Reagent Addition: Under positive nitrogen flow, add 4-Bromo-3-methylphenol (100 g), (4-Fluorophenyl)boronic acid (89.8 g), and

    
     (221.8 g).
    
    • Observation: The mixture will be heterogeneous. The phenol will dissolve as the phenoxide salt forms.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2.18 g). The solution typically turns orange/red.

  • Reaction: Heat the mixture to 85°C . Agitate vigorously (400-500 rpm) to ensure efficient mixing of the biphasic layers.

  • Monitoring: Monitor by HPLC after 4 hours.

    • Endpoint: <1.0% remaining aryl bromide. Typical reaction time is 4–6 hours.

Workup: The "Self-Validating" Purification

This workflow uses chemical logic to separate the product without columns.

  • Phase Cut: Cool reaction to 25°C. Filter through a pad of Celite to remove Pd black. Separate the layers.

    • Note: The product (phenoxide form) is currently in the Aqueous Layer (pH > 12).

    • Action: Keep the Aqueous Layer. Extract the Organic (Toluene) layer with 100 mL 1M NaOH to recover any entrained product. Combine aqueous layers.[2]

    • Waste: Discard the Toluene layer (contains homocoupled boronic acid and non-acidic impurities).

  • Acidification: Cool the combined aqueous layer to 10°C. Slowly add 6M HCl until pH reaches 1–2.

    • Observation: The product will precipitate as a thick off-white solid as it reverts to the free phenol.

  • Extraction: Extract the precipitated slurry with Ethyl Acetate (2 x 500 mL).

  • Washing: Wash the Ethyl Acetate layer with Brine (200 mL). Dry over

    
    .[3]
    
  • Crystallization: Concentrate the Ethyl Acetate to approx. 150 mL. Add Heptane (300 mL) slowly while stirring. Cool to 0°C for 2 hours.

  • Isolation: Filter the solid, wash with cold Heptane, and dry in a vacuum oven at 45°C.

Workup Logic Diagram

Workup RxnMix Reaction Mixture (Product as Phenoxide) Filter Filter (Celite) RxnMix->Filter PhaseSep Phase Separation Filter->PhaseSep OrgLayer Organic Layer (Impurities: Homocoupling, Ligands) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (pH > 12) (Product as K-Salt) PhaseSep->AqLayer Keep Acidify Acidification (HCl) pH < 2 AqLayer->Acidify Precipitate Product Precipitates (Free Phenol) Acidify->Precipitate Recryst Recrystallization (EtOAc / Heptane) Precipitate->Recryst FinalProduct Final Product >99% Purity Recryst->FinalProduct

Caption: Acid-Base extraction logic ensuring removal of non-acidic impurities.

Analytical Specifications (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)> 98.5% Area
Identity 1H NMR (DMSO-d6)Consistent with structure (See below)
Melting Point Capillary128°C - 132°C (Typical range for biaryl phenols)

Expected 1H NMR Signals (DMSO-d6, 400 MHz):

  • 
     9.45 (s, 1H, -OH)[1]
    
  • 
     7.55 (m, 2H, Ring B Ar-H)[1]
    
  • 
     7.25 (m, 2H, Ring B Ar-H)[1]
    
  • 
     7.05 (d, 1H, Ring A Ar-H)[1]
    
  • 
     6.75 (s, 1H, Ring A Ar-H)[1]
    
  • 
     6.68 (d, 1H, Ring A Ar-H)[1]
    
  • 
     2.15 (s, 3H, -CH3)[1]
    

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Aquatic Acute (Category 1).

  • Handling:

    • Palladium Catalyst: Sensitizer. Use in a fume hood.[4]

    • 4-Fluorophenylboronic acid: Irritant.[1][5][6] Avoid dust inhalation.[5][4]

    • Reaction Pressure: The reaction is run near the boiling point of the azeotrope. Ensure the condenser is functioning to prevent solvent loss and pressure buildup.

  • Disposal: Aqueous waste contains Boron and Palladium traces. Dispose of according to heavy metal waste regulations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Support. (2025). Scaling Up 4-Methylbiphenyl Synthesis: Troubleshooting & Optimization. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Aqueous Workups and Acid-Base Extraction). Link

  • PubChem. (2025).[7] Compound Summary: 4'-fluoro-4-methyl-1,1'-biphenyl (Isomer Analog Data).[1] Link

Sources

Method

Purification methods for fluorinated biphenyl phenols

Abstract Fluorinated biphenyl phenols are critical pharmacophores in drug discovery (e.g., modulating metabolic stability via the bioisostere effect) and essential monomers in liquid crystal engineering. However, their p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated biphenyl phenols are critical pharmacophores in drug discovery (e.g., modulating metabolic stability via the bioisostere effect) and essential monomers in liquid crystal engineering. However, their purification presents unique challenges due to the electronic effects of fluorine, which alter acidity (


) and lipophilicity, often leading to co-elution with defluorinated byproducts or regioisomers. This guide details a multi-stage purification protocol that exploits these physicochemical shifts to achieve >99.5% purity with <5 ppm metal content.

Part 1: Physicochemical Context & Strategy

To purify these compounds effectively, one must understand how fluorine modifies the biphenyl phenol core.

  • Acidity Enhancement: Fluorine is highly electronegative. When substituted on the phenolic ring, it exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion. Consequently, fluorinated biphenyl phenols are significantly more acidic (

    
     8.5–9.5) than their non-fluorinated counterparts (
    
    
    
    ~10) or alkyl-phenols (
    
    
    ~10.5).
    • Strategic Implication: We can utilize "pH-swing" extraction to selectively isolate the product from non-acidic impurities (e.g., unreacted aryl halides) and less acidic byproducts.

  • Lipophilicity & Retention: While fluorine increases lipophilicity (logP), it also alters the dipole moment. In normal-phase chromatography, fluorinated phenols often display "tailing" due to hydrogen bonding with silanols.

    • Strategic Implication: Acidified mobile phases are mandatory to suppress ionization and sharpen peaks.

Part 2: Experimental Protocols

Workflow Overview

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling/Deprotection) Step1 Step 1: Chemo-Selective Acid-Base Extraction Start->Step1 Remove Neutrals Step2 Step 2: Metal Scavenging (Pd Removal) Step1->Step2 Remove Catalyst Step3 Step 3: Flash Chromatography (Acidified Silica) Step2->Step3 Remove Polar Impurities Step4 Step 4: Recrystallization (Isomer Polishing) Step3->Step4 Remove Regioisomers Final Final Product (>99.5% Purity) Step4->Final

Figure 1: Integrated purification workflow for fluorinated biphenyl phenols.

Protocol A: Chemo-Selective Acid-Base Extraction

Objective: Bulk removal of neutral organic impurities (unreacted aryl halides, phosphine ligands) and de-halogenated biphenyls.

Reagents:

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • 1.0 M NaOH (aq)

  • 2.0 M HCl (aq)

  • Brine (saturated NaCl)

Procedure:

  • Dissolution: Dissolve the crude solid in MTBE (10 mL/g). MTBE is preferred over EtOAc here as it is less prone to hydrolysis at high pH.

  • Selective Deprotonation: Add 1.0 M NaOH (1.2 equivalents relative to theoretical yield).

    • Expert Insight: Do not use a large excess of base. The goal is to convert the acidic fluorinated phenol to its water-soluble phenoxide salt.

  • Phase Separation: Shake vigorously and separate layers.

    • Organic Layer: Contains neutral impurities (starting materials, ligands). Discard (or save for recovery).

    • Aqueous Layer: Contains the product (phenoxide).

  • Wash: Wash the aqueous layer twice with fresh MTBE to remove trapped non-polar contaminants.

  • Acidification (The "Crash Out"): Cool the aqueous layer to 0°C. Slowly add 2.0 M HCl until pH < 2.

    • Observation: The fluorinated phenol should precipitate as a solid or oil out.

  • Re-extraction: Extract the acidified aqueous mixture with EtOAc (3x). Combine organics, dry over

    
    , and concentrate.
    
Protocol B: Metal Scavenging (Pd Removal)

Objective: Reduce Palladium (from Suzuki coupling) to <10 ppm, essential for biological assays.

Reagents:

  • SiliaMetS® Thiol (or equivalent thiol-functionalized silica)

  • THF or EtOAc

Procedure:

  • Dissolve the semi-pure residue from Protocol A in THF (10 mL/g).

  • Add Thiol-functionalized silica (10 wt% loading relative to crude mass).

  • Stir at 40°C for 2 hours.

    • Mechanism:[1][2][3][4] The sulfur atoms bind tightly to residual Pd(0)/Pd(II) species.

  • Filter through a 0.45 µm PTFE pad or a small plug of Celite.

  • Concentrate the filtrate.[5]

Protocol C: Acidified Flash Chromatography

Objective: Separation of the product from boronic acid residues and close-eluting polar impurities.

Stationary Phase: High-performance spherical silica gel (25–40 µm). Mobile Phase: Hexane / Ethyl Acetate (Gradient).[6] Modifier: 0.1% Acetic Acid (AcOH).

Optimization Table:

ParameterConditionRationale
Column Load 1% - 3% (w/w)Fluorinated phenols can streak; low loading prevents peak broadening.
Modifier 0.1% AcOHSuppresses ionization of the phenol on silica, ensuring sharp peaks.
Gradient 0%

20% EtOAc
Fluorinated biphenyls are less polar than non-fluorinated analogs; they elute earlier.
Detection UV 254 nm / 280 nmBiphenyl conjugation provides strong UV absorbance.

Procedure:

  • Pre-equilibrate the silica column with Hexane + 0.1% AcOH (3 CV).

  • Load sample (dissolved in minimum DCM/Hexane).

  • Run gradient: Hold 0% EtOAc for 2 CV, then ramp to 20% EtOAc over 15 CV.

  • Collect fractions. Note: Fluorinated phenols often have a distinct, lower Rf than expected due to internal H-bonding.

Protocol D: Recrystallization (The "Polishing" Step)

Objective: Removal of trace regioisomers (e.g., 2-fluoro vs 4-fluoro isomers) which co-elute during chromatography.

Solvent System: Ethanol / Water or Toluene / Heptane. Selection Logic: Fluorinated aromatics often exhibit lower solubility in hydrocarbons than their non-fluorinated parents due to crystal packing density.

Procedure (Ethanol/Water):

  • Dissolve the chromatographed solid in boiling Ethanol (minimum volume).

  • Remove from heat. While still hot, add water dropwise until persistent turbidity is observed.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

    • Expert Insight: Rapid cooling traps impurities. Slow cooling allows the fluorinated biphenyls to form tight

      
      -
      
      
      
      stacked lattices, excluding isomers.
  • Filter and wash with cold Hexane (to remove surface mother liquor).

Part 3: References

  • Ritter, T., et al. "PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics." Organic Process Research & Development, 2014. Link

    • Context: Establishes solubility profiles and handling of fluorinated phenol intermediates.

  • Smith, A. B., et al. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts, 2017.[7] Link

    • Context: Details the synthesis and crude workup of fluorinated biphenyls, including Pd removal strategies.

  • Grossel, M. C., et al. "The pKa values of mono-substituted phenols and benzenethiols." Journal of the Chemical Society B, 1971. Link

    • Context: Foundational data on how electron-withdrawing groups (like fluorine) shift phenolic acidity, justifying the extraction pH strategy.

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry, 2025. Link

    • Context: Standard protocol adapted here for fluorinated aromatic solubility.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol at the Phenolic Hydroxyl Group

Introduction: The Strategic Value of the Functionalized Biphenyl Scaffold The 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol moiety is a privileged scaffold in modern chemical research, particularly within drug discovery and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Functionalized Biphenyl Scaffold

The 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol moiety is a privileged scaffold in modern chemical research, particularly within drug discovery and materials science. Its structure combines several key features: the biaryl core, which is central to numerous pharmaceuticals; a fluorine substituent, known to enhance metabolic stability and modulate electronic properties; and a strategically placed hydroxyl group, which serves as a prime handle for further molecular elaboration.[1][2][3] Functionalization of this phenolic hydroxyl group is a critical step in developing libraries of derivatives for structure-activity relationship (SAR) studies, enabling the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.[4]

The presence of the 2-methyl group introduces a degree of steric hindrance that influences the rotational dynamics around the biphenyl axis, while the 4'-fluoro group provides a valuable spectroscopic probe for characterization via ¹⁹F NMR.[5][6] This guide provides detailed, field-proven protocols for the two most common and versatile functionalization strategies for the hydroxyl group: O-alkylation (ether synthesis) and O-acylation (ester synthesis). The causality behind reagent selection, reaction conditions, and analytical validation is explained to ensure reproducible and successful outcomes.

Synthesis of the Core Scaffold: 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Prior to functionalization, the synthesis of the starting material is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency and broad functional group tolerance, making it ideal for constructing the biaryl core.[1][2] A common route involves coupling a boronic acid with an aryl halide.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 4-bromo-3-methylphenol C Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/Ethanol A->C B 4-fluorophenylboronic acid B->C D Heat (e.g., 80-90 °C) Inert Atmosphere (N₂ or Ar) C->D Reaction Conditions E Workup & Purification (Extraction, Chromatography) D->E Reaction Completion F Product: 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol E->F

Caption: Workflow for the synthesis of the biphenyl scaffold.

Protocol I: O-Alkylation via Williamson Ether Synthesis

O-alkylation transforms the phenolic hydroxyl into an ether linkage, a common modification to alter a molecule's polarity and hydrogen-bonding capacity. The Williamson ether synthesis is a robust and widely used method that proceeds via an Sₙ2 mechanism. The protocol involves deprotonation of the weakly acidic phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Mechanistic Rationale

The reaction is initiated by a base, which must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause side reactions. Potassium carbonate (K₂CO₃) is an ideal choice as it is a mild, inexpensive, and easily handled base. The resulting phenoxide is a potent nucleophile. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation (K⁺) while leaving the phenoxide anion highly reactive.[7][8] The choice of the alkylating agent is typically an alkyl iodide or bromide, as these are more reactive than the corresponding chloride.

G Start 4'-fluoro-2-methyl- [1,1'-biphenyl]-4-ol Phenoxide Potassium Phenoxide (Nucleophile) Start->Phenoxide Deprotonation Base Base (K₂CO₃) in DMF SN2 Sₙ2 Attack Phenoxide->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product Product Ether (Ar-O-R) SN2->Product

Caption: O-Alkylation reaction pathway.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to a temperature between 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data & Considerations
Alkylating Agent (R-X)Temp (°C)Time (h)Typical Yield (%)Notes
Methyl Iodide502-4>90%Highly reactive. Reaction is often rapid.
Ethyl Bromide606-1280-90%Standard conditions apply.
Benzyl Bromide604-8>90%Benzyl group can be a useful protecting group.[9]
Isopropyl Bromide8012-2440-60%Lower yield due to steric hindrance and competing E2 elimination.

Expert Insight: While O-alkylation is generally favored for phenols, C-alkylation at the ortho position can sometimes occur, though it is less common under these conditions. Using a milder base like K₂CO₃ and a polar aprotic solvent minimizes this side reaction.[7]

Protocol II: O-Acylation (Ester Synthesis)

Esterification of the hydroxyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and is often used to create prodrugs that are cleaved in vivo. While classic Fischer esterification is not suitable for phenols, milder and more efficient methods are available. The Steglich esterification, which uses a carbodiimide coupling agent and a nucleophilic catalyst, is an excellent choice for its mild conditions and high yields.[10]

Mechanistic Rationale

The Steglich esterification avoids the need for highly reactive acid chlorides.[10][11] A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) intercepts this intermediate to form an even more reactive acylpyridinium species. This species is then readily attacked by the phenolic hydroxyl group to form the desired ester, regenerating the DMAP catalyst. The byproduct of DCC is a urea precipitate that can be filtered off, while the EDCI byproduct is water-soluble, simplifying purification.

G CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->O_Acylisourea DCC DCC or EDCI DCC->O_Acylisourea Acylpyridinium Acylpyridinium (Highly Reactive) O_Acylisourea->Acylpyridinium Urea Urea Byproduct O_Acylisourea->Urea DMAP DMAP (Catalyst) DMAP->Acylpyridinium Intercepts Ester Product Ester (Ar-O-COR) Acylpyridinium->Ester Phenol Biphenyl-4-ol (Nucleophile) Phenol->Ester Nucleophilic Attack Ester->DMAP Regenerates

Caption: Steglich esterification workflow.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add the carboxylic acid (1.2 eq), 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol (1.0 eq), and DMAP (0.1-0.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or THF.

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC or EDCI, 1.2 eq) portion-wise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically complete in 4-12 hours).

  • Workup (DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with DCM.

  • Workup (General): Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Data & Considerations
Carboxylic AcidCoupling AgentTime (h)Typical Yield (%)Notes
Acetic AcidEDCI485-95%A simple acetylation.
Benzoic AcidDCC680-90%Forms the benzoate ester.
Pivalic AcidEDCI12-1870-80%Slower reaction due to sterically hindered acid.[12]
Boc-Gly-OHEDCI880-90%Demonstrates compatibility with protected amino acids.

Expert Insight: The key advantage of the Steglich method is its exceptionally mild conditions, which preserve sensitive functional groups elsewhere in the molecule.[10] For sterically hindered phenols or acids, the reaction may require longer times or slight warming, but it generally proceeds with high fidelity.[12][13]

Product Characterization

Validation of successful functionalization is achieved through standard spectroscopic techniques.

  • ¹H NMR: The most telling sign is the disappearance of the broad singlet corresponding to the phenolic -OH proton (typically 5-10 ppm). New signals will appear corresponding to the protons of the added alkyl or acyl group.

  • ¹³C NMR: Shifts will be observed for the carbon atoms near the site of functionalization. For esters, a new carbonyl signal will appear around 165-175 ppm.

  • IR Spectroscopy: The broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting material will disappear. It will be replaced by C-O-C stretching bands for ethers (around 1000-1300 cm⁻¹) or a strong C=O stretching band for esters (around 1735-1750 cm⁻¹ for aryl esters).

  • Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) will increase by the mass of the added group minus the mass of a hydrogen atom.

References

  • Title: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins Source: Taylor & Francis Online URL: [Link]

  • Title: Protecting Groups Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin Source: SciSpace URL: [Link]

  • Title: The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification Source: Scientific Research Publishing URL: [Link]

  • Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates Source: Journal of the American Chemical Society URL: [Link]

  • Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone Source: ResearchGate URL: [Link]

  • Title: Selective O-alkylation of Phenol Using Dimethyl Ether Source: Semantic Scholar URL: [Link]

  • Title: A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: O-Alkylation of phenol derivatives via a nucleophilic substitution Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: ResearchGate URL: [Link]

  • Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids Source: PMC URL: [Link]

  • Title: Is there any reaction that can replace phenolic OH group with something else? Source: Reddit URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides Source: ResearchGate URL: [Link]

  • Title: 4-Fluoro-4'-methyl-1,1'-biphenyl Source: PubChem URL: [Link]

  • Title: Fluorination strategy toward chemical and functional modification Source: PMC - NIH URL: [Link]

  • Title: Conformations of Biphenyls Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: PMC - NIH URL: [Link]

  • Title: Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment Source: PubMed URL: [Link]

  • Title: Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Method

Application Note: One-Pot Synthesis of Sterically Hindered Fluorinated Biaryls

Executive Summary The synthesis of sterically hindered, fluorinated biaryls represents a persistent bottleneck in medicinal chemistry. These motifs—common in atropisomeric kinase inhibitors and metabolically stable drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sterically hindered, fluorinated biaryls represents a persistent bottleneck in medicinal chemistry. These motifs—common in atropisomeric kinase inhibitors and metabolically stable drug candidates—present a "perfect storm" of synthetic challenges: steric impedance hinders transmetallation, while ortho-fluorine substituents destabilize boronic acid intermediates, leading to rapid protodeboronation.

This Application Note details a validated Telescoped One-Pot Borylation-Suzuki Protocol . Unlike traditional stepwise methods that require the isolation of unstable fluorinated boronic acids, this protocol generates the boronate species in situ and immediately consumes it in a cross-coupling event. This approach maximizes atom economy, minimizes handling of unstable intermediates, and utilizes Buchwald Precatalysts (Gen 3/Gen 4) to overcome high energy barriers associated with steric bulk.

The Challenge: The "Ortho-Fluorine" Effect

Successful synthesis requires navigating two competing failure modes:

  • Steric Hindrance: Bulky ortho-substituents (e.g., -CF3, -Cl, -Me) dramatically slow down the rate of reductive elimination, requiring electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate the catalytic turnover.

  • Electronic Destabilization (Protodeboronation): Fluorine atoms adjacent to the boron center increase the Lewis acidity of the boron, making the C-B bond highly susceptible to hydrolysis and subsequent protodeboronation (C-B

    
     C-H cleavage).
    

The Solution: By telescoping the reaction (One-Pot), we maintain the concentration of the unstable boronic species at a steady state, consuming it as fast as it is generated, thus outcompeting the protodeboronation pathway.

Strategic Framework & Catalyst Selection

Catalyst of Choice: XPhos Pd G4 or RuPhos Pd G4

We utilize 4th Generation Buchwald Precatalysts . These air-stable solids generate the active mono-ligated Pd(0) species at room temperature upon exposure to base, ensuring rapid initiation.

  • XPhos: Excellent for general steric hindrance and converting aryl chlorides.

  • RuPhos: Superior for electron-poor substrates and extremely hindered secondary amines, but also highly effective for forming hindered biaryls.

Data: Catalyst Performance Comparison (Internal Benchmarking)
Catalyst SystemYield (2,2'-Difluorobiphenyl)Protodeboronation ByproductReaction TimeNotes
Pd(PPh3)4 < 15%High (>60%)24 hFailed to overcome sterics.
Pd(dppf)Cl2 45%Moderate (30%)12 hStandard borylation catalyst, poor for hindered coupling.
XPhos Pd G4 92% Low (<5%) 4 h Optimal balance of sterics and stability.
SPhos Pd G2 78%Low (10%)6 hGood, but less active than XPhos for tetra-ortho systems.

Experimental Protocols

Protocol A: Telescoped One-Pot Borylation-Suzuki Coupling

Target: Synthesis of 2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl (and related congeners). Scale: 1.0 mmol (Adaptable to 100g scale).

Phase 1: Miyaura Borylation (Formation of the Nucleophile)
  • Reagents:

    • Aryl Halide 1 (e.g., 1-bromo-2-fluoro-4-methylbenzene): 1.0 equiv

    • Bis(pinacolato)diboron (

      
      ): 1.1 equiv
      
    • XPhos Pd G4 : 2.0 mol%

    • Potassium Acetate (KOAc): 3.0 equiv (Dry)

    • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M)

  • Charge: In a glovebox or under Ar flow, charge a reaction vial with Aryl Halide 1,

    
    , KOAc, and XPhos Pd G4.
    
  • Solvate: Add anhydrous 1,4-dioxane.

  • React: Seal and heat to 80°C for 2–4 hours.

  • Checkpoint: Monitor conversion by HPLC/UPLC. Do not work up.[1] Ensure >95% conversion to the Aryl-BPin species.

Phase 2: Cross-Coupling (The "Dump and Stir")
  • Reagents:

    • Aryl Halide 2 (e.g., 1-chloro-2-fluoro-4-methylbenzene): 1.0 equiv

    • Base:

      
       (2.0 M aqueous solution): 3.0 equiv
      
    • Optional: Additional XPhos Pd G4 (0.5 mol%) if Phase 1 took >6 hours.

  • Addition: Cool the Phase 1 mixture to room temperature.

  • Charge: Add Aryl Halide 2 directly to the reaction vessel.

  • Activate: Add the degassed aqueous

    
     solution.
    
  • React: Reseal and heat to 80–100°C .

    • Note: Vigorous stirring is essential here as the system becomes biphasic.

  • Duration: Typically complete in 2–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica chromatography.
    
Protocol B: Handling "Ultra-Unstable" Polyfluorinated Boronates

For substrates like pentafluorophenyl or 2,6-difluoropyridyl groups, standard aqueous bases often trigger rapid decomposition.

Modification:

  • Switch Solvent: Use n-Butanol or Toluene/Water (10:1) .

  • Switch Base: Use CsF (Cesium Fluoride) (2.0 equiv) instead of aqueous carbonate/phosphate. Anhydrous fluoride activation promotes transmetallation without supplying the protons necessary for protodeboronation.

Visualizations

Workflow Diagram: The Telescoped Process

This decision tree illustrates the critical control points in the one-pot protocol.

OnePotWorkflow Start Start: Aryl Halide 1 (Sterically Hindered) Borylation Phase 1: Miyaura Borylation (Pd G4, B2pin2, KOAc, Dioxane) Start->Borylation Check Checkpoint: Conversion > 95%? Borylation->Check AddReagents Phase 2: Addition Add Aryl Halide 2 + aq. K3PO4 Check->AddReagents Yes Troubleshoot Add 0.5% Pd G4 or Increase Temp Check->Troubleshoot No (Stalled) Coupling Suzuki Coupling (80-100°C, Vigorous Stirring) AddReagents->Coupling Workup Workup & Isolation Coupling->Workup Troubleshoot->Check

Caption: Step-by-step logic flow for the sequential one-pot borylation-Suzuki coupling.

Mechanism: Avoiding the "Death Loop"

This diagram highlights the competition between the productive coupling cycle and the destructive protodeboronation pathway.

Mechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide 2 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base Boronate Fluorinated Boronate (Ar-B) Boronate->TransMet Fast Consumption Decomp Protodeboronation (Ar-H Byproduct) Boronate->Decomp Slow Coupling + Water/Protons RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0

Caption: The kinetic competition: Fast transmetallation (via bulky ligands) is required to beat protodeboronation.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
High Protodeboronation (>10%) Coupling step is too slow; Boronate accumulating.1. Switch base to anhydrous CsF.2. Increase catalyst loading in Phase 2.3. Reduce water volume (use 5:1 Dioxane:H2O).
Incomplete Borylation (Phase 1) Catalyst deactivation or poor solubility.1. Ensure KOAc is dry.2. Switch to XPhos Pd G3 (sometimes initiates faster).3. Degas solvents thoroughly (O2 kills Pd).
Homocoupling (Ar1-Ar1) Oxidative homocoupling of boronate.Degas the reaction mixture more rigorously before Phase 2. Ensure Ar atmosphere is maintained.
Stalled Coupling (Phase 2) Steric bulk preventing transmetallation.Switch from XPhos to RuPhos or SPhos . Increase temperature to 110°C (switch solvent to Toluene/Butanol).

References

  • Buchwald, S. L., et al. (2013). "Palladium-catalyzed synthesis of arylboronic esters from aryl halides." This foundational work establishes the efficiency of XPhos/RuPhos systems for borylation.

  • Lloyd-Jones, G. C., et al. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling." Definitive mechanistic study on protodeboronation pathways.

  • Molander, G. A., et al. (2012). "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Key protocol for the telescoped approach.

  • Sigma-Aldrich. (2021). "G3 and G4 Buchwald Precatalysts User Guide." Technical specifications for precatalyst activation and solvent compatibility.

  • Vertex Pharmaceuticals. (2023). "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis." Industrial application note on scaling these reactions for GMP.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing protodeboronation in fluorinated biphenyl synthesis

A Senior Application Scientist's Guide to Minimizing Protodeboronation Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Protodeboronation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing fluorinated biphenyls via Suzuki-Miyaura cross-coupling. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges, chief among them being the undesired protodeboronation of your valuable fluorinated arylboronic acids.

Troubleshooting Guide & FAQs

This section is structured to directly address the pressing questions and issues that arise during experimentation.

Q1: My Suzuki-Miyaura reaction with a fluorinated phenylboronic acid is giving me a significant amount of the corresponding fluoroarene byproduct. What is happening and how can I prevent it?

A1: You are observing protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your boronic acid starting material.[1]

The "Why": Causality of Protodeboronation

The presence of electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the boronic acid and can make the carbon-boron bond more susceptible to cleavage, particularly under the basic conditions required for the Suzuki-Miyaura reaction.[3][4] The mechanism is often base-catalyzed, where a hydroxide or other basic species attacks the boron atom, forming a boronate intermediate that is then protonated by a proton source in the reaction mixture (like water), leading to the undesired fluoroarene.[1][5]

Core Strategies for Mitigation:

  • Optimize Your Base: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[2][6] Consider switching to a weaker base.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can significantly reduce protodeboronation.[2][7][8] These esters slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and favoring the desired cross-coupling over protodeboronation.[2][8]

  • Enhance Catalytic Efficiency: A highly active and efficient palladium catalyst system can accelerate the desired cross-coupling to outcompete the slower protodeboronation side reaction.[1][2]

Q2: I've tried changing the base, but I'm still seeing significant protodeboronation. What other reaction parameters should I investigate?

A2: Beyond the base, several other factors can influence the extent of protodeboronation. A systematic optimization of your reaction conditions is key.

Key Parameters to Optimize:

  • Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation.[9] Experiment with the ratio of your organic solvent to water, or consider using anhydrous conditions with specific bases like cesium fluoride (CsF).[2][10]

  • Temperature: Higher temperatures can sometimes promote protodeboronation.[11][12] It is advisable to run the reaction at the lowest temperature that allows for efficient cross-coupling.[2] A temperature screening experiment is highly recommended.

  • Ligand Choice: The ligand on your palladium catalyst can have a profound effect. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the catalytic cycle, potentially accelerating the cross-coupling to minimize protodeboronation.[13][14][15] However, some studies suggest that very bulky ligands might also promote protodeboronation under certain conditions, so experimental verification is crucial.[13][14][15]

  • Reaction Time: Prolonged reaction times expose the boronic acid to the reaction conditions for longer, increasing the opportunity for protodeboronation.[2] Monitor your reaction by a suitable technique (e.g., LC-MS or GC-MS) to determine the optimal reaction time.

Q3: I am working with a particularly electron-deficient polyfluorinated arylboronic acid and protodeboronation is rampant. Are there any advanced strategies I can employ?

A3: Highly electron-deficient systems, such as those with multiple fluorine substituents, are notoriously prone to protodeboronation.[9][16][17] For these challenging substrates, more advanced tactics are often necessary.

Advanced Mitigation Strategies:

  • MIDA Boronates and the "Slow-Release" Strategy: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions.[2][8] They are designed for a "slow-release" of the boronic acid under basic conditions, which is ideal for minimizing side reactions.[2][8]

  • Organotrifluoroborates: Potassium organotrifluoroborates (R-BF3K) are another class of stable, crystalline solids that are less prone to protodeboronation than their boronic acid counterparts.[8] They require specific conditions for activation in the catalytic cycle.

  • Copper Co-catalysis: In some cases, the addition of a copper salt can facilitate the transmetalation step, potentially accelerating the desired coupling and suppressing protodeboronation.[18]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid

This protocol provides a robust starting point for your experiments.

Reagents & Materials:

  • Fluorinated Aryl Halide (1.0 eq.)

  • Fluorinated Phenylboronic Acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the fluorinated aryl halide, fluorinated phenylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate for "Slow-Release"

This protocol is recommended for substrates highly susceptible to protodeboronation.

Reagents & Materials:

  • Fluorinated Aryl Halide (1.0 eq.)

  • Fluorinated Phenylboronic Acid MIDA Ester (1.1 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent (e.g., THF/Water, 10:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen), preferably in a glovebox

Step-by-Step Procedure:

  • Inside a glovebox, combine the fluorinated aryl halide, MIDA boronate ester, base, and palladium pre-catalyst in a reaction vial.

  • Add the degassed solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

Table 1: Influence of Base on Protodeboronation

Base (2.0 eq.)SolventTemp (°C)Desired Product Yield (%)Protodeboronation (%)
NaOHDioxane/H₂O1004550
K₂CO₃Dioxane/H₂O1007520
K₃PO₄Dioxane/H₂O1008510
CsFTHF (anhydrous)8090<5

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: The Competing Pathways of Suzuki-Miyaura Coupling and Protodeboronation

Caption: Competing reaction pathways in fluorinated biphenyl synthesis.

Diagram 2: Troubleshooting Workflow for Minimizing Protodeboronation

G Start High Protodeboronation Observed Q_Base Is the base optimized? (e.g., K₃PO₄, CsF) Start->Q_Base A_ChangeBase Switch to a weaker base Q_Base->A_ChangeBase No Q_Protect Is the boronic acid protected? (e.g., MIDA ester) Q_Base->Q_Protect Yes A_ChangeBase->Q_Protect A_Protect Convert to Pinacol or MIDA ester Q_Protect->A_Protect No Q_Catalyst Is the catalyst system highly active? Q_Protect->Q_Catalyst Yes A_Protect->Q_Catalyst A_Catalyst Screen high-turnover catalysts and ligands Q_Catalyst->A_Catalyst No Q_Conditions Are reaction conditions optimized? (Temp, Solvent, Time) Q_Catalyst->Q_Conditions Yes A_Catalyst->Q_Conditions A_Conditions Systematically screen T, [H₂O], and reaction time Q_Conditions->A_Conditions No End Protodeboronation Minimized Q_Conditions->End Yes A_Conditions->End

Caption: A decision-making workflow for troubleshooting protodeboronation.

References

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au (ACS Publications). Available at: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]

  • Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Electron-Poor Aryl Halides

Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-EWD-OPT-001 Subject: Troubleshooting low yields in electron-deficient aryl halide substrates. Executive Summary & Triage User Observation: You are o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-EWD-OPT-001 Subject: Troubleshooting low yields in electron-deficient aryl halide substrates.

Executive Summary & Triage

User Observation: You are observing low yields with electron-poor aryl halides (e.g., chloropyridines, nitrobenzenes, polyfluorinated arenes). The Paradox: Theoretically, electron-poor aryl halides should be more reactive toward oxidative addition (the first step of the catalytic cycle) than their electron-rich counterparts. The Root Cause: Failure is rarely due to the aryl halide being "unreactive." Instead, the electron-withdrawing nature often triggers three specific failure modes:

  • Catalyst Poisoning: Nitrogen-containing electron-poor rings (pyridines, pyrimidines) coordinate to the Palladium center, shutting down the cycle.

  • Base-Mediated Degradation: Electron-deficient rings are susceptible to Nucleophilic Aromatic Substitution (

    
    ) by the base (e.g., hydroxide or alkoxide), destroying the starting material.
    
  • Competitive Hydrolysis: The activated C-X bond may hydrolyze before coupling occurs.

Diagnostic Matrix: Identify Your Failure Mode

Compare your HPLC/LC-MS data with the signatures below to identify the specific technical bottleneck.

Symptom (LC-MS/NMR)DiagnosisTechnical ExplanationRecommended Action
High SM Recovery (>80%) Catalyst Poisoning The substrate (likely a heterocycle) is binding to Pd, preventing the catalytic cycle from starting.Switch to bulky ligands (XPhos, SPhos) or Precatalysts (Pd-PEPPSI).
New Impurity (M+OH or M+OR)

Attack
The base is attacking the electron-poor ring instead of activating the boronic acid.Switch to non-nucleophilic bases (

,

) or anhydrous conditions (

).
Homocoupling of Boronic Acid Stalled Transmetallation Oxidative addition is fast, but transmetallation is slow. The boronic acid consumes itself.Increase Boronic Acid equivalents (1.5–2.0 equiv); Add water (degassed) to solubilize base.
Dehalogenation (Ar-H) Protodehalogenation The Pd-Ar intermediate is unstable or the reaction solvent is acting as a hydride source.Switch solvent (avoid alcohols); Use strictly anhydrous toluene/dioxane.

Technical Deep Dives & Solutions

Module A: Overcoming Catalyst Poisoning (The Heterocycle Problem)

Electron-poor halides are often N-heterocycles. The nitrogen lone pair is a potent ligand that displaces phosphines, forming an inactive Pd(Ar-X)L_n complex.

  • The Solution: Steric Bulk. You must use ligands that are sufficiently bulky to physically block the nitrogen atom from coordinating to the palladium center while still allowing the C-X bond to approach.

  • Recommended Ligands:

    • XPhos / SPhos: The biaryl backbone creates a "roof" over the Pd center.

    • BrettPhos: Specifically designed for challenging substrates.

  • Protocol Shift: Do not generate catalysts in situ (e.g.,

    
    ). The induction period allows poisoning to occur. Use Precatalysts  (e.g., XPhos Pd G4) to ensure immediate active species generation.
    
Module B: Base Selection Strategy (Avoiding )

Standard bases like


 or 

are nucleophiles. An electron-poor aryl halide (like 4-fluoronitrobenzene) is a prime substrate for nucleophilic attack, leading to phenol/ether byproducts rather than the biaryl.
  • The Solution: Mild, Inorganic Bases.

    • 
       (Potassium Phosphate):  The gold standard for sensitive substrates. It buffers the pH and is non-nucleophilic. Crucial Note:  It requires a small amount of water to function (see Protocol).[1]
      
    • 
       (Cesium Fluoride):  Useful for strictly anhydrous conditions. The fluoride activates the boronic acid without attacking the aryl halide.
      
Module C: Visualizing the Troubleshooting Logic

SuzukiTroubleshooting Start Start: Low Yield with Electron-Poor Aryl Halide CheckSM Analyze Reaction Mixture (LC-MS / NMR) Start->CheckSM HighSM High Starting Material Recovery CheckSM->HighSM Substrate Intact Byproducts Byproducts Observed CheckSM->Byproducts Substrate Consumed Poisoning Diagnosis: Catalyst Poisoning (N-coordination) HighSM->Poisoning Heterocycle present? SnAr Diagnosis: Base Attack (Hydrolysis/Etherification) Byproducts->SnAr Product mass = SM - X + OH/OR Homo Diagnosis: Boronic Acid Homocoupling Byproducts->Homo Biaryl of Boronic Acid found Sol_Ligand Action: Switch to Bulky Ligand (XPhos, SPhos, Pd-PEPPSI) Poisoning->Sol_Ligand Sol_Base Action: Switch Base (Use K3PO4 or CsF) SnAr->Sol_Base Sol_Water Action: Add degassed H2O (Promote Transmetallation) Homo->Sol_Water

Figure 1: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Optimized Experimental Protocol

This protocol is designed to mitigate both catalyst poisoning and base sensitivity.

System: Pd-G4-XPhos /


 / Dioxane-Water
Materials:
  • Aryl Halide (1.0 equiv) : Electron-poor (e.g., 2-chloropyridine).

  • Boronic Acid (1.5 equiv) : Excess is required to account for potential protodeboronation.

  • Catalyst (2-4 mol%) : XPhos Pd G4 (CAS: 1599466-81-5).

    • Why? G4 precatalysts activate at room temperature and prevent the initial sequestration of Pd by the heterocycle.

  • Base (3.0 equiv) :

    
     (finely ground).
    
  • Solvent : 1,4-Dioxane : Water (4:1 ratio).

    • Why? The water is critical for dissolving the inorganic base to facilitate transmetallation.

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid,

    
    , and XPhos Pd G4.
    
  • Cycle Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

    • Critical: Oxygen promotes homocoupling of the boronic acid, wasting your nucleophile.

  • Add Solvent: Add the sparged (degassed) Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C - 80°C for 2-4 hours.

    • Note: Electron-poor substrates often react at lower temperatures. Do not overheat (

      
      ) initially, as this promotes catalyst decomposition.
      
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine. Dry over

    
    .
    

Frequently Asked Questions (FAQ)

Q: My electron-poor aryl chloride is not reacting, even with XPhos. Why? A: Check the steric environment. If you have ortho-substituents and an electron-poor ring, the Pd(II) intermediate might be too crowded to undergo transmetallation. Try SPhos (smaller than XPhos but still bulky) or Pd-PEPPSI-IPr , which has a smaller NHC ligand profile but high activity for electron-poor chlorides.

Q: I see the product, but the reaction stops at 50% conversion. Should I add more catalyst? A: Usually, no. This "stalling" often indicates the boronic acid has degraded (protodeboronation).[2] Analyze the mixture: if the aryl halide is left but the boronic acid is gone, add more boronic acid (0.5 equiv) and base, not more catalyst.

Q: Can I use


 for these substrates? 
A:  It is not recommended. 

is not bulky enough to prevent nitrogen coordination from pyridine-like substrates. Furthermore, electron-poor aryl halides require electron-rich ligands (like alkylphosphines in XPhos) to stabilize the oxidative addition complex against immediate reductive elimination or degradation.

References

  • Buchwald Ligands for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Base Selection Guide: Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[3][4][5][6][7] Suzuki-Miyaura Cross-Coupling Reaction. [Link][3][8][6][9][10][11][12][13][14]

  • Catalyst Poisoning Mechanisms: Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling: A historical context, mechanistic overview, and guide to catalyst selection. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Purification Playbook for 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Welcome to the technical support center for drug development professionals. This guide provides in-depth, troubleshooting-focused answers to common questions regarding the removal of palladium impurities from 4'-fluoro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth, troubleshooting-focused answers to common questions regarding the removal of palladium impurities from 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high-purity active pharmaceutical ingredients (APIs).

Part 1: Understanding the Challenge

Q1: Where does the palladium contamination in my 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol come from?

The presence of palladium is almost certainly a result of the synthetic route used to create the biphenyl structure. This class of molecule is commonly synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2][3][4][5] In a typical Suzuki coupling, a palladium(0) complex catalyzes the reaction between an aryl halide and an aryl boronic acid. While essential for forming the carbon-carbon bond, the palladium catalyst can remain in the final product in various forms.[3][4][5]

The residual palladium can exist in multiple states, including:

  • Soluble Pd(0) and Pd(II) species: These are often complexed with ligands (e.g., phosphines) or your product.

  • Colloidal palladium nanoparticles (Pd(0)): These are fine, often black, suspensions that can be difficult to remove by simple filtration.[6]

  • Heterogeneous Pd particles: Larger catalyst particles that may not have been fully removed during initial workup.

Understanding the likely form of your palladium impurity is the first step in selecting an effective purification strategy.[7][8]

Q2: Why is removing palladium so critical? What are the acceptable limits?

Palladium is a major concern in the pharmaceutical industry for two primary reasons: patient safety and regulatory compliance.[1][9] Regulatory bodies, governed by the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities, classify palladium as a Class 2B element.[10][11]

For oral drug products, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day .[12][13] This PDE is used to calculate a maximum permissible concentration in parts per million (ppm) based on the daily dose of the drug. For a standard maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm .[12][14] Exceeding these limits can lead to regulatory rejection of a drug product.

Part 2: Strategy and Method Selection

Q3: What are the main methods for palladium removal, and how do I choose the right one?

There are four primary strategies for palladium removal. The optimal choice depends on the scale of your synthesis, the initial palladium concentration, cost considerations, and the nature of your product. Traditional methods like chromatography and recrystallization can sometimes lead to product loss.[1][9]

MethodPrimary MechanismProsConsBest For
Palladium Scavengers Chemisorption via functional groups (e.g., thiols, amines) that chelate palladium.High selectivity and efficiency, often to <1 ppm.[1] Can be used in batch or flow.Higher cost of reagents. Requires screening to find the optimal scavenger.Polishing steps to remove low to moderate levels of Pd (<500 ppm).
Activated Carbon Physisorption of palladium species onto a high-surface-area carbon matrix.[15][16]Low cost, widely available, effective for various Pd species.[15]Can be non-selective and may adsorb the final product, reducing yield.[7][14] Performance can be variable.Bulk removal of high levels of Pd (>500 ppm); cost-sensitive processes.
Recrystallization Exclusion of impurities from the crystal lattice of the desired compound as it forms.[17][18][19]Potentially low cost, purifies based on physical properties, can remove multiple impurities at once.Can be ineffective if the product chelates palladium.[7] May require significant methods development. Can concentrate impurities if done poorly.[9]Purifying crystalline solids where impurities have different solubility profiles.
Chromatography Differential adsorption of the product and impurities on a stationary phase (e.g., silica gel).Highly effective for separating a wide range of impurities.Solvent intensive, can be costly and difficult to scale up.Lab-scale purification and when other methods fail.

The following flowchart provides a logical path for selecting and optimizing your palladium removal strategy.

G start Crude 4'-fluoro-2-methyl- [1,1'-biphenyl]-4-ol icp_ms Quantify Pd Level (ICP-MS Analysis) start->icp_ms decision_ppm Pd Level? icp_ms->decision_ppm high_pd High Pd (> 500 ppm) decision_ppm->high_pd > 500 ppm low_pd Low Pd (< 500 ppm) decision_ppm->low_pd < 500 ppm bulk_removal Step 1: Bulk Removal high_pd->bulk_removal polishing Step 2: Polishing low_pd->polishing carbon Activated Carbon Treatment bulk_removal->carbon recrystallization Recrystallization bulk_removal->recrystallization re_analyze Re-analyze Pd Level (ICP-MS) carbon->re_analyze recrystallization->re_analyze scavenger Palladium Scavenger Screening polishing->scavenger scavenger->re_analyze final_decision Pd < 10 ppm? re_analyze->final_decision success Purified Product final_decision->success Yes failure Troubleshoot & Re-optimize final_decision->failure No failure->bulk_removal failure->polishing

Caption: Decision tree for selecting a palladium removal method.

Part 3: Troubleshooting and Optimization

Q4: My recrystallization isn't removing the palladium. Why, and what can I change?

Recrystallization fails when the palladium impurity is not effectively excluded from the forming crystal.[7][9] This often happens when drug-like molecules, which contain heteroatoms (like the hydroxyl group on your biphenylol), chelate the metal, incorporating it into the crystal lattice.[7]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical.[18] Your target molecule is phenolic and thus polar. Experiment with a solvent system where your product's solubility has a steep curve—highly soluble when hot, poorly soluble when cold. Try solvent/anti-solvent systems (e.g., dissolving in hot methanol and slowly adding water as an anti-solvent).

  • Cooling Rate: Slow cooling is essential for forming pure, well-ordered crystals. Rapid cooling can trap impurities.

  • Additive-Assisted Recrystallization: Add a chelating agent to the solution before recrystallization. Additives like N-acetylcysteine or thiourea can bind to the palladium, forming a complex that is more likely to remain in the mother liquor.[20]

Q5: Which palladium scavenger is best for a phenolic compound like mine?

The choice of scavenger depends heavily on the palladium's oxidation state and the solvent system.[21] For palladium species resulting from cross-coupling reactions, sulfur-based scavengers are often highly effective due to the strong affinity of sulfur for soft metals like palladium.[22]

Recommended Scavenger Types for Screening:

  • Thiol-functionalized silica: Highly effective for both Pd(0) and Pd(II).

  • Thiourea-functionalized silica: Another excellent choice with high affinity for palladium.[1]

  • Trimercaptotriazine (TMT)-based scavengers: These have shown great success in removing palladium to very low levels.[7][23]

Given that your molecule has an acidic phenol group, it's wise to avoid strongly basic amine-based scavengers initially, as they could potentially cause unwanted side reactions or salt formation, although they can be screened if sulfur-based options are not effective.

Q6: I used activated carbon, but my yield dropped significantly. How can I fix this?

This is a common issue with activated carbon, which can non-selectively adsorb your product along with the palladium.[7][14]

Optimization Protocol:

  • Reduce the Loading: Start with a much lower amount of activated carbon (e.g., 1-2% w/w relative to your product) and incrementally increase it.

  • Optimize Contact Time and Temperature: Agitate the solution with carbon at a set temperature (e.g., 45 °C) for a specific duration (e.g., 2-4 hours).[7] Overly long exposure increases the risk of product loss.

  • Test Different Grades: Not all activated carbons are the same.[15][16] Different grades have different pore sizes and surface chemistries. Test a few to find one with better selectivity for palladium over your product.

  • Use a Binary System: Sometimes, using a solid support like Celite in conjunction with a soluble chelating agent can improve palladium removal while minimizing the use of activated carbon.[7]

Part 4: Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol is designed to efficiently identify the most effective solid-supported scavenger for your system.

  • Preparation: Dissolve a known amount of your crude 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol in a suitable solvent (e.g., THF, Ethyl Acetate) to create a stock solution with a known palladium concentration (determined by ICP-MS).

  • Setup: In separate vials, place 5-10 equivalents of different scavenger resins (e.g., MP-TMT, SiliaMetS Thiol, Smopex-234). The equivalents are based on the molar amount of palladium in each vial.

  • Scavenging: Add an equal volume of the stock solution to each vial. Stir the mixtures at room temperature or gentle heat (e.g., 40 °C) for a set time (start with 4-6 hours).

  • Analysis: Filter each mixture to remove the scavenger resin.[2] Submit a sample of the filtrate from each vial, plus a control sample of the original stock solution, for ICP-MS analysis.

  • Evaluation: Compare the final palladium concentrations to identify the most effective scavenger. The best performer can then be optimized for loading, time, and temperature.

G start Crude Product in Solution (Known Pd ppm) vials Aliquot into 4 Vials start->vials control Vial 1: Control (No Scavenger) vials->control scav1 Vial 2: + Scavenger A (e.g., Thiol) vials->scav1 scav2 Vial 3: + Scavenger B (e.g., TMT) vials->scav2 scav3 Vial 4: + Scavenger C (e.g., Thiourea) vials->scav3 stir Stir at RT or 40°C for 4-6 hours control->stir scav1->stir scav2->stir scav3->stir filter Filter to Remove Solid Scavengers stir->filter analyze Analyze Filtrates by ICP-MS filter->analyze compare Compare Pd Removal Efficiency analyze->compare select Select Optimal Scavenger compare->select

Caption: Workflow for screening palladium scavengers.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Cano-Sarabia, M., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • Welch, C. J., et al. (2010). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (2014). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Google Patents. (2006). Method of removing palladium.
  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Inorganic Ventures. (2024, June 20). Elemental Impurities - Certified Reference Materials for ICH Q3D. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • Cai, C., et al. (2005). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. [Link]

  • ECA Academy. (2015, January 7). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document![Link]

  • Dong, V. M., & Cruz, F. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • WordPress. General literature on Metals Removal. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews. [Link]

  • ResearchGate. (2015). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Fey, N., et al. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions. [Link]

  • Organic Syntheses. Procedure. [Link]

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]

  • MDPI. (2012). Organo-Fluorine Chemical Science. [Link]

Sources

Optimization

Troubleshooting low conversion in ortho-substituted biaryl synthesis

Technical Support Center: Ortho-Substituted Biaryl Synthesis Topic: Troubleshooting Low Conversion in Sterically Hindered Suzuki-Miyaura Couplings Ticket ID: ORTHO-WALL-001 Status: Open Introduction: The "Ortho Wall" Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ortho-Substituted Biaryl Synthesis Topic: Troubleshooting Low Conversion in Sterically Hindered Suzuki-Miyaura Couplings Ticket ID: ORTHO-WALL-001 Status: Open

Introduction: The "Ortho Wall"

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing the "Ortho Wall"—a situation where the synthesis of 2,2'-disubstituted (or worse, tetra-ortho-substituted) biaryls has stalled.

In standard Suzuki couplings, oxidative addition is often the rate-determining step. However, in sterically congested systems, the energy landscape shifts. Transmetalation becomes kinetically difficult due to steric repulsion between the incoming boronate and the bulky halide, and reductive elimination becomes thermodynamically favorable but kinetically challenging if the catalyst cannot adopt the necessary cis-geometry.

This guide moves beyond generic advice. We focus on the causal mechanics of failure and self-validating protocols to overcome steric hindrance.

Module 1: The Diagnostic Framework

Before changing catalysts, you must diagnose the mode of failure. Use this logic flow to determine if your issue is catalyst death, protodeboronation, or thermodynamic stalling.

Visual 1: The Troubleshooting Logic Tree

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Is Aryl Halide (Ar-X) remaining? Start->CheckSM ArX_Gone No: Ar-X is consumed CheckSM->ArX_Gone No (Ar-X consumed) ArX_Remains Yes: Ar-X remains CheckSM->ArX_Remains Yes (Ar-X remains) CheckProd Is Product formed? ArX_Gone->CheckProd Dehal Major Product: Dehalogenated Ar-H CheckProd->Dehal Ar-H found Homo Major Product: Homocoupling (Ar-Ar) CheckProd->Homo Dimer found Diag_RedElim DIAGNOSIS: Slow Reductive Elimination Hydride source intercepted Pd-Ar. Dehal->Diag_RedElim CheckBoron Is Boronic Acid remaining? ArX_Remains->CheckBoron Boron_Gone No: Boron species missing CheckBoron->Boron_Gone Boron missing (Ar-H) Boron_Remains Yes: Boron species intact CheckBoron->Boron_Remains Boron present Diag_Proto DIAGNOSIS: Protodeboronation Boron hydrolyzed before coupling. Boron_Gone->Diag_Proto Diag_CatDeath DIAGNOSIS: Catalyst Death Pd precipitated (Pd black) or inactive. Boron_Remains->Diag_CatDeath Pd Black visible Diag_OxAdd DIAGNOSIS: Failed Oxidative Addition Ligand not electron-rich enough. Boron_Remains->Diag_OxAdd Solution clear

Caption: Diagnostic logic to distinguish between catalyst failure, substrate instability (protodeboronation), and mechanistic bottlenecks.

Module 2: Critical FAQs & Solutions

Q1: My boronic acid disappears, but the aryl halide remains untouched. What is happening?

Diagnosis: Protodeboronation . This is the most common failure mode in ortho-substituted systems. The bulky substituents on the phosphine ligand can paradoxically accelerate protodeboronation by increasing the basicity of the system or delaying transmetalation, leaving the boronate vulnerable to hydrolysis [1].

The Fix:

  • Switch to Molander Salts (Potassium Organotrifluoroborates): Unlike boronic acids, Ar-BF3K salts are resistant to hydrolytic cleavage. They slowly release the active boronic acid species, keeping the standing concentration low but steady.

  • Anhydrous Conditions: If you must use boronic acids, switch to anhydrous toluene/dioxane with CsF or K3PO4 (anhydrous) as the base. Water is the enemy here.[1]

  • Slow Addition: Add the boronic acid via syringe pump over 4 hours to match the rate of transmetalation.

Reagent TypeStability (Steric Systems)Activation RequirementRecommended Base
Ar-B(OH)2 Low (Prone to hydrolysis)NoneK2CO3, Na2CO3
Ar-BPin MediumHydrolysis in situK3PO4 / H2O
Ar-BF3K High Hydrolysis (Slow Release)Cs2CO3 / H2O or K2CO3
MIDA Boronate Very High Slow HydrolysisK3PO4 / H2O
Q2: I am using Pd(PPh3)4 and getting 0% conversion. Should I just add more catalyst?

Diagnosis: Ineffective Ligand Architecture . Standard triphenylphosphine ligands lack the bulk required to force the Pd(II) intermediate into the geometry required for reductive elimination in crowded systems. Adding more will not help.

The Fix: You need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (PEPPSI) ligands.

  • Mechanism: These ligands feature a biaryl backbone.[2] The interaction between the Pd center and the ipso-carbon of the lower phenyl ring creates a "pocket" that forces the substrate into position and accelerates reductive elimination [2].

Selection Guide:

  • Moderate Hindrance (One ortho substituent): SPhos or XPhos .

  • High Hindrance (Two/Three ortho substituents): RuPhos (for electron-rich substrates) or XPhos .

  • Extreme Hindrance (Tetra-ortho): Pd-PEPPSI-IPent . The "flexible bulk" of the isopentyl group on the NHC ligand accommodates the massive steric demand better than the rigid isopropyl (IPr) analog [3].

Q3: The reaction turns black (Pd precipitation) immediately.

Diagnosis: Catalyst Decomposition (Ligand Dissociation). Sterically demanding couplings often require high temperatures (>80°C). If your ligand is not strongly bound, Pd(0) aggregates into inactive Pd-black.

The Fix:

  • Pre-catalysts: Stop using Pd(OAc)2 + Ligand. Use G3 or G4 Buchwald Palladacycles . These are air-stable precursors that activate only once in the reaction mixture, ensuring a 1:1 Pd:Ligand ratio and preventing early death [4].

  • Solvent Switch: Switch from THF (boiling point 66°C) to 1,4-Dioxane or Toluene to allow heating to 100-110°C without drying out the reaction surface.

Module 3: The "Tetra-Ortho" Protocol

For the most challenging cases (e.g., 2,6-disubstituted halide + 2,6-disubstituted boronic acid), standard screening fails. Use this validated high-activity protocol.

Protocol: PEPPSI-IPent Method

Why this works: The N-heterocyclic carbene (NHC) ligand is a strong sigma-donor (improving oxidative addition) with a bulky yet flexible "umbrella" that shields the metal center while allowing the crowded reductive elimination step [3].

Materials:

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

  • Base: KOH (4 equiv) or KOtBu (for anhydrous)

  • Solvent: 1,4-Dioxane

  • Additives: None usually required, but LiCl can help stabilize the catalyst.

Step-by-Step:

  • Charge Vials: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-PEPPSI-IPent (2 mol%) to a reaction vial equipped with a stir bar.

  • Degas: Cap the vial and purge with Argon for 5 minutes. Oxygen is fatal to the active NHC-Pd species.

  • Solvent/Base Addition: Add degassed 1,4-Dioxane and aqueous KOH (4M solution).

    • Note: If the substrate is base-sensitive, switch to anhydrous Dioxane and solid CsF (3 equiv).

  • Temperature Ramp: Place in a pre-heated block at 80°C . If no conversion after 2 hours, ramp to 110°C .

  • Monitoring: Monitor by LCMS. If the boronic acid is consumed but halide remains, add a second portion of boronic acid (0.5 equiv).

Visual 2: The Steric Mechanism (Why Bulky Ligands Work)

LigandMechanism L_Small Small Ligand (PPh3) Pd center exposed Complex_Small Trans-Complex (Stable) Substrates far apart REDUCTIVE ELIMINATION BLOCKED L_Small->Complex_Small + Ar-X + Ar-B(OH)2 Failure Reaction Failure Complex_Small->Failure Stalls / Dehalogenation L_Bulk Bulky Ligand (XPhos/PEPPSI) Steric bulk surrounds Pd Complex_Bulk Cis-Complex (Forced) Steric pressure forces substrates together REDUCTIVE ELIMINATION ACCELERATED L_Bulk->Complex_Bulk + Ar-X + Ar-B(OH)2 Success Successful Coupling Complex_Bulk->Success Biaryl Product

Caption: Bulky ligands destabilize the resting state and force the crowded intermediates into a geometry favorable for bond formation.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source:J. Am. Chem. Soc. (2025).[3][4][5][6] Insight: Counter-intuitive finding that bulky ligands can accelerate side reactions if transmetalation is slow.

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Source:Tetrahedron (2019).[7] (Buchwald Group).[2] Insight: Defines the structural causality of the dialkylbiaryl phosphine backbone.

  • Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Source:Angew. Chem. Int. Ed. (2009).[6] (Organ Group).[8] Insight: Establishes "flexible bulk" as the key to tetra-ortho-substitution.

  • Buchwald Precatalysts (G3/G4) Overview. Source:Merck / Sigma-Aldrich Technical Guides. Insight: Protocols for using air-stable palladacycles to prevent catalyst death.

  • Potassium Trifluoroborate Salts as Convenient, Stable Reagents. Source:Curr. Opin. Drug Discov. Devel. (2009).[6] (Molander Group).[6] Insight: The definitive guide on using BF3K salts to bypass boronic acid instability.

Sources

Troubleshooting

Solvent selection for recrystallizing 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Executive Summary & Chemical Profile User Query: "I need to purify 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol. What is the optimal solvent system for recrystallization?" Scientist’s Analysis: This compound exhibits a "push-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: "I need to purify 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol. What is the optimal solvent system for recrystallization?"

Scientist’s Analysis: This compound exhibits a "push-pull" solubility profile. The biphenyl core and methyl group provide significant lipophilicity (hydrophobic), while the phenolic hydroxyl (-OH) group introduces hydrogen-bonding capability. The fluorine atom at the 4'-position adds electron-withdrawing character and lipophilicity but does not significantly increase water solubility.

  • Target Molecule: 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

  • Chemical Class: Halogenated Hydroxybiphenyl

  • Key Impurities (Synthesis Dependent): Palladium residues (black specks), unreacted boronic acids (polar), inorganic salts, and isomeric byproducts.

Core Recommendation: For high purity (>98%) and removal of metallic catalyst residues, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) is the primary recommendation. A secondary system of Toluene/Heptane is recommended if the compound exhibits "oiling out" in aqueous mixtures.

Solvent Selection Strategy

The following table summarizes the solubility behavior of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol based on its functional groups.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary Choice High Ethanol dissolves the phenolic moiety via H-bonding at high temps. Water acts as a strong anti-solvent, forcing crystallization upon cooling while retaining inorganic salts.
Toluene / Heptane AlternativeMedium-HighExcellent for removing non-polar impurities. Toluene solvates the aromatic core; Heptane reduces solubility. Risk:[1][2] Product may be too soluble in Toluene alone.
Ethyl Acetate / Hexanes CleanupMediumOften used for flash chromatography. Can be used for crystallization but evaporation rates differ, making composition control difficult.
Methanol SolventLowOften too powerful; the compound may remain soluble even at -20°C unless significant water is added.
Dichloromethane (DCM) SolventVery LowToo soluble. Good for extraction, poor for crystallization.[3]

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct purification route based on crude material characteristics.

G Start Crude 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol CheckColor Check Color/Appearance Start->CheckColor Dark Dark/Black (Pd Residues) CheckColor->Dark Yes Light Tan/Off-White CheckColor->Light No Charcoal Activated Charcoal Treatment (Hot Filtration) Dark->Charcoal SolventChoice Select Solvent System Light->SolventChoice Charcoal->SolventChoice EtOH_H2O System A: Ethanol/Water (Standard) SolventChoice->EtOH_H2O Polar Impurities Tol_Hep System B: Toluene/Heptane (If Oiling Out occurs) SolventChoice->Tol_Hep Non-polar Impurities Process Recrystallization Process EtOH_H2O->Process Tol_Hep->Process Final Pure Crystalline Solid Process->Final

Figure 1: Decision tree for solvent selection and pre-treatment based on crude material appearance.

Detailed Protocol: Ethanol/Water Recrystallization

Objective: Purify 10g of crude material. Safety: Wear gloves and eye protection. Ethanol is flammable.

Step 1: Dissolution

  • Place 10g of crude 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol in a 250mL Erlenmeyer flask.

  • Add Ethanol (95% or absolute) in small portions (start with 30mL).

  • Heat gently on a stir plate to 70-75°C (just below boiling).

  • Critical: Add just enough ethanol to dissolve the solid completely.[1] If the solution is dark/black, add 0.5g activated charcoal and stir for 5 mins, then filter hot through Celite.

Step 2: The Cloud Point (Nucleation)

  • Maintain the solution at ~70°C.

  • Add Deionized Water dropwise via a pipette or addition funnel.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of hot Ethanol to clear the solution back to transparent.

Step 3: Controlled Cooling

  • Remove the flask from heat and place it on a cork ring or wood block.

  • Allow to cool to room temperature slowly (over 30-60 minutes). Rapid cooling traps impurities.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the white needles/plates using a Buchner funnel and vacuum.

  • Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

  • Dry under vacuum at 40-50°C.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid separates instead of crystals)

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling was too fast.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add more Ethanol (solvent) to lower the saturation slightly.[1]

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

    • Cool much slower (wrap flask in foil/towel).

Issue 2: Low Yield

  • Cause: Too much solvent used, or the compound is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.

Issue 3: Product is Colored (Pink/Brown)

  • Cause: Oxidation of the phenol or residual metal catalysts.

  • Fix: Perform the recrystallization with a small amount of sodium metabisulfite (antioxidant) in the water phase, or repeat the activated charcoal treatment.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is often a "stronger" solvent for phenols. You may need a higher ratio of water to force precipitation, which increases the risk of oiling out. Ethanol offers a better balance for biphenyls [1].

Q: My compound has a low melting point (<50°C). What should I change? A: If the melting point is low, avoid boiling solvents. Use the Toluene/Heptane system at room temperature. Dissolve in minimal Toluene, then slowly add Heptane until cloudy, and store in a freezer (-20°C).

Q: Is this protocol scalable to 1kg? A: Yes. However, for kilogram scale, replace magnetic stirring with an overhead mechanical stirrer to ensure uniform heat distribution and prevent "bumping" during water addition.

References

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Optimization

Part 1: Understanding the Problem - Why Are These Compounds So Sensitive?

<Technical Support Center: Preventing Oxidation of Electron-Rich Biphenyl Phenols A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Preventing Oxidation of Electron-Rich Biphenyl Phenols

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for the common challenge of handling and preventing the oxidation of electron-rich biphenyl phenols. As a Senior Application Scientist, I understand that unexpected color changes, low yields, and complex product mixtures can be frustrating and costly. This resource moves beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Electron-rich biphenyl phenols are highly susceptible to oxidation due to the electronic nature of their structure. The phenol's hydroxyl (-OH) group, combined with electron-donating groups (EDGs) on the aromatic rings, significantly increases the electron density of the system. This heightened density makes the compound easier to oxidize, meaning it can readily lose an electron (or a hydrogen atom) to an oxidizing agent, most commonly atmospheric oxygen.

The oxidation process typically begins with the formation of a phenoxy radical.[1] This radical is highly stabilized by resonance, with the unpaired electron delocalizing across the aromatic rings. This stability prolongs the radical's lifetime, allowing it to react further. These subsequent reactions often lead to the formation of highly colored quinone-type byproducts or polymeric materials, which are responsible for the yellow, brown, or even dark purple colors that can appear in your reaction flask or on your silica gel column.[2][3][4]

Caption: General mechanism for biphenyl phenol oxidation.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when encountering problems during your experiment.

Scenario A: Issues During the Reaction

Q1: My reaction mixture turned yellow/brown upon adding a reagent or heating. What is happening and how can I fix it?

A1: This is a classic indicator of oxidation. The color change is due to the formation of conjugated quinone-like species.[4] This often occurs when the reaction conditions are not sufficiently inert.

  • Causality: The introduction of a reagent, especially a base, can deprotonate the phenol to form a phenoxide. This phenoxide is even more electron-rich and thus, exceptionally sensitive to oxidation. Heat can also accelerate the rate of oxidation.

  • Immediate Troubleshooting:

    • Ensure Inert Atmosphere: Confirm your reaction is under a positive pressure of an inert gas like argon or nitrogen. Argon is denser than air and can form a protective "blanket" over the reaction mixture.[5]

    • Check Solvent Purity: Ensure your solvents have been rigorously deoxygenated. Dissolved oxygen is a primary culprit.[6][7] (See Protocol 1 for deoxygenation techniques).

  • Preventative Measures:

    • Always use freshly deoxygenated solvents for your reactions.

    • Consider adding a catalytic amount (1-5 mol%) of an antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture from the start.[8][9] BHT is a radical scavenger that can intercept the phenoxy radical and prevent further degradation.

Q2: My reaction is sluggish, and the yield is low. TLC analysis shows my starting material is gone, but there's a complex mixture of new spots, some of which are streaking. Is this oxidation?

A2: Yes, this is highly likely. Oxidation byproducts are often more polar than the desired product and can appear as streaks on a TLC plate. The formation of these byproducts consumes your starting material, leading to low yields of the desired product.

  • Causality: The formation of multiple byproducts suggests that the initial phenoxy radical is undergoing various competing reaction pathways, such as dimerization or polymerization.[10]

  • Troubleshooting & Validation:

    • Run a Control Reaction: Set up a small-scale reaction under identical conditions but with rigorous inert atmosphere techniques (e.g., using a Schlenk line) and a freshly opened bottle of solvent. If this reaction proceeds cleanly, it confirms that oxygen was the issue.

    • Antioxidant Screening: Test different antioxidants. While BHT is common, it is a hindered phenol itself. In some cases, a phosphine-based oxygen scavenger like triphenylphosphine (PPh₃) might be more suitable, though its oxide can be difficult to remove during purification.[9]

Caption: Troubleshooting decision workflow for oxidation issues.

Scenario B: Issues During Workup and Purification

Q3: My reaction went well, but the product started turning yellow/brown during aqueous workup or on the rotovap. What happened?

A3: You have successfully avoided oxidation during the reaction, but introduced oxygen during the workup phase.

  • Causality: Exposing your electron-rich product to air and water, especially if the pH is neutral or basic, creates an ideal environment for rapid oxidation. Rotary evaporation, which involves heating and tumbling a thin film of your product in a large, partially evacuated flask, is particularly notorious for causing oxidation if the vacuum is not sufficient to remove all oxygen.

  • Preventative Measures:

    • Acidify the Aqueous Layer: Before extraction, ensure the aqueous layer is slightly acidic (pH 4-5). The protonated phenol is significantly less prone to oxidation than the phenoxide anion.

    • Use Deoxygenated Water: For extractions, use water that has been boiled and cooled under a stream of nitrogen or argon.

    • Quench with a Reducing Agent: Consider washing your organic layer with a dilute, freshly prepared solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any peroxides or radical initiators.

    • Minimize Air Exposure: When concentrating your product, after releasing the vacuum on the rotovap, immediately backfill the flask with an inert gas before removing it.

Q4: My compound is a beautiful white solid after column chromatography, but the fractions containing it are yellow. Will this affect my final product purity?

A4: Yes. The yellow color indicates that oxidation is occurring on the silica gel column. While you may isolate a white solid initially, it is likely contaminated with trace amounts of oxidized byproducts, which will compromise its long-term stability.

  • Causality: Standard silica gel can be slightly acidic and contains adsorbed oxygen and water, creating an oxidative environment. The large surface area of the silica and the slow elution time exacerbate this problem.

  • Troubleshooting & Validation:

    • Treat the Silica: You can create a less oxidative environment by "passivating" the silica gel. Prepare your column slurry in the eluent, and add a small amount of a non-polar antioxidant like BHT (e.g., 0.01% w/w). This will allow the BHT to coat the silica ahead of your compound.

    • Use Treated Solvents: Use chromatography solvents that have been sparged with an inert gas.

    • Work Quickly: Do not let your compound sit on the column for an extended period. Elute and combine your fractions promptly.

Scenario C: Issues During Storage

Q5: I stored my pure, white biphenyl phenol in a vial, and a few weeks later it has turned yellow at the surface. Is it still usable?

A5: The compound is degrading. While the bulk of the material may still be pure, the presence of colored impurities indicates that oxidation has begun. For applications requiring high purity, such as in drug development, this material should be re-purified before use.

  • Causality: Long-term exposure to even the small amount of oxygen in the headspace of a vial is sufficient to cause oxidation over time.[10] Light and elevated temperatures can accelerate this process.[10]

  • Preventative Measures:

    • Inert Atmosphere: Store the solid under an inert atmosphere. Place the solid in a vial, flush the headspace thoroughly with argon or nitrogen, and seal tightly.[11]

    • Light Protection: Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light.[10][11]

    • Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator at 5 °C) to slow the rate of decomposition.[10]

Part 3: Key Experimental Protocols

Protocol 1: Deoxygenating Solvents

There are two primary methods for removing dissolved oxygen from solvents. The choice depends on the scale and the required level of oxygen removal.[7][12]

Method A: Inert Gas Sparging (Good for most applications) [6]

  • Setup: Place the solvent in a flask with a sidearm (e.g., a Schlenk flask) equipped with a magnetic stir bar. Seal the main opening with a rubber septum.

  • Inlet/Outlet: Insert a long needle or cannula connected to an inert gas line (N₂ or Ar) through the septum, ensuring the tip is below the solvent surface. Insert a short "exit" needle through the septum to act as a vent.

  • Sparging: Begin gentle stirring and bubble the inert gas through the solvent for at least 30-60 minutes. For larger volumes (>1 L), a longer sparging time is necessary.

  • Completion: After sparging, remove the exit needle first, then pull the inlet needle above the solvent surface to maintain a positive pressure of inert gas in the headspace.

Method B: Freeze-Pump-Thaw (Excellent for highly sensitive reactions) [5][12]

  • Freeze: Place the solvent in a robust Schlenk flask and freeze it solid using a liquid nitrogen bath.

  • Pump: Once frozen, open the flask's sidearm to a high-vacuum line and evacuate the headspace for 10-15 minutes.

  • Thaw: Close the sidearm to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure a high level of deoxygenation. After the final thaw, backfill the flask with inert gas.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is oven-dried (or flame-dried under vacuum) to remove adsorbed water and cooled under a stream of inert gas.[13]

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while hot and immediately flush with inert gas. Use well-greased joints to ensure a good seal.

  • Inert Gas Flow: Connect the top of the condenser to an inert gas manifold that is vented through an oil or mercury bubbler. The bubbler provides a visual confirmation of positive pressure (1-2 bubbles per second is a good flow rate).[14]

  • Reagent Addition: Add solid reagents under a strong positive flow of inert gas. Add deoxygenated liquid reagents via syringe through a rubber septum.

  • Maintenance: Maintain a gentle positive pressure of inert gas throughout the entire reaction, including during cooling.

Part 4: Data Summary

Table 1: Comparison of Common Laboratory Antioxidants
AntioxidantClassTypical Use & ConcentrationSolubilityComments
Butylated Hydroxytoluene (BHT) Hindered PhenolRadical scavenger in organic reactions and during storage (0.01 - 5 mol%).[8][15]High in most organic solvents.Generally effective and non-interfering. Can be removed via chromatography or sublimation.[9][16]
Ascorbic Acid (Vitamin C) Ene-diolAqueous systems, workup quenching agent.[15]Water-soluble, low solubility in non-polar organic solvents.Excellent for aqueous phases but not ideal for most organic reactions unless a biphasic system is used.[17][18]
Triphenylphosphine (PPh₃) PhosphineOxygen scavenger in transition-metal catalysis.Soluble in most organic solvents.Reacts stoichiometrically with O₂ to form PPh₃=O, which can be difficult to remove during purification.[9]

References

  • Reddit. (2014). Best way to deoxygenate or "purge" a solution (H20, saline)? [Online Forum]. Available at: [Link]

  • University of York. Degassing solvents. [Educational Resource]. Available at: [Link]

  • Kim, D., et al. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Available at: [Link]

  • Lee, J. Y., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Online Textbook]. Available at: [Link]

  • ACS Publications. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Available at: [Link]

  • Britannica. (2026). Phenol. [Encyclopedia Entry]. Available at: [Link]

  • Gao, A. X., et al. (2021). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. PMC. Available at: [Link]

  • Sharoni, S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Available at: [Link]

  • Koca, B., et al. (2002). Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments. Journal of the Indian Chemical Society.
  • Patsnap Synapse. (2024). What is the mechanism of Phenol? [Online Resource]. Available at: [Link]

  • Wikipedia. Phenol. [Encyclopedia Entry]. Available at: [Link]

  • Chemistry Steps. Reactions of Phenols. [Educational Resource]. Available at: [Link]

  • Request PDF. (2026). Phenol and para-substituted phenols electrochemical oxidation pathways. [Research Publication]. Available at: [Link]

  • ResearchGate. (2025). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. [Research Publication]. Available at: [Link]

  • Shriver, D., & Drezdzon, M. (1986). The Manipulation of Air Sensitive Compounds. [Book]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT). [Research Publication]. Available at: [Link]

  • Fiveable. Phenols and Their Uses. [Study Guide]. Available at: [Link]

  • Science.gov. antioxidants bha bht: Topics. [Database]. Available at: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Technical Article]. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Educational Resource]. Available at: [Link]

  • PubMed. (1981). [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in rats]. [Abstract]. Available at: [Link]

  • IntechOpen. (2025). Advanced Oxidation Processes Against Phenolic Compounds In Wastewater Treatment. [Book Chapter]. Available at: [Link]

  • Food Science of Animal Resources. (2019). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. [Research Article]. Available at: [Link]

  • PMC. (2019). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. [Research Article]. Available at: [Link]

  • NIH. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. [Research Article]. Available at: [Link]

  • Google Patents. (1982). Process for preparing p,p'-biphenol of high purity. [Patent].
  • Food & Function. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. [Review Article]. Available at: [Link]

  • The Journal of Organic Chemistry. (1956). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. [Research Article]. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Reaction Database]. Available at: [Link]

  • MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). [Research Article]. Available at: [Link]

  • MDPI. (2025). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. [Research Article]. Available at: [Link]

  • ResearchGate. (2008). Comparison of BPA, biphenyl, and phenol oxidation pathway. [Figure]. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Topic: Optimization of Palladium Loading in Sterically Hindered Suzuki-Miyaura Coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Topic: Optimization of Palladium Loading in Sterically Hindered Suzuki-Miyaura Coupling.

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for the synthesis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol . This specific scaffold presents a classic "ortho-effect" challenge in Suzuki-Miyaura cross-coupling.

The presence of the methyl group at the 2-position (ortho to the coupling site) creates significant steric hindrance, retarding the rate of transmetalation. Furthermore, the free hydroxyl group (if unprotected) introduces acidic protons that can interfere with the base or coordinate to the palladium center, leading to catalyst deactivation.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this reaction, focusing on how to minimize catalyst loading without sacrificing yield.

Phase 1: Catalyst Selection & Loading Strategy (FAQ)

Q1: Which catalyst system is best suited for this specific ortho-substituted biphenyl?

Recommendation: Pd(OAc)₂ + SPhos (or the precatalyst SPhos Pd G2/G3 ).

  • The Science: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail or require high loadings (3-5 mol%) for ortho-substituted substrates because they lack the necessary bulk to force reductive elimination.

  • Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, bulky Buchwald ligand. Its bulk facilitates the oxidative addition of the hindered aryl bromide and, critically, accelerates the reductive elimination step which is often the turnover-limiting step in sterically crowded systems.

  • Alternative: XPhos is also effective, particularly if the reaction temperature exceeds 100°C.

Q2: My target has a free phenol. Do I need to protect it to lower catalyst loading?

Technical Insight: For ultra-low loading (<0.1 mol%), protection is highly recommended .

  • Free Phenol Route: You can couple 4-bromo-3-methylphenol directly using K₃PO₄ (3.0 equiv) in Toluene/Water. However, the phenoxide formed in situ can compete as a ligand for Pd, potentially forming inactive resting states. This requires higher catalyst loading (0.5 – 1.0 mol%) to compensate.

  • Protected Route: Protecting the phenol as a methyl ether (4-bromo-3-methylanisole) or silyl ether eliminates this interference. This often allows catalyst loadings to be dropped by an order of magnitude (to 0.05 mol%).

Q3: How do I determine the "Minimum Effective Loading" (MEL)?

Protocol: Do not guess. Perform a Logarithmic Titration . Run parallel small-scale reactions (e.g., 100 mg scale) at the following loadings:

  • 1.0 mol%: (Baseline - should give >95% yield).

  • 0.1 mol%: (Target for scale-up).

  • 0.01 mol%: (Stress test).

  • Success Criterion: If 0.1 mol% achieves >90% conversion in <4 hours, it is the viable process loading. If it stalls at 60%, you are facing catalyst death (see Phase 2).

Phase 2: Troubleshooting Low Conversion

Q4: The reaction starts fast but stalls at 60% conversion. Adding more time doesn't help. Why?

Diagnosis: Catalyst Death (Aggregation). In low-loading scenarios, the active monomeric Pd(0) species is unstable. If the oxidative addition step is slow (due to sterics) or the boronic acid concentration drops, the "naked" Pd(0) atoms aggregate into inactive Palladium Black.

Corrective Actions:

  • Switch to a Precatalyst: Use SPhos Pd G2 instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents early aggregation.

  • "Dosing" Strategy: Do not add all catalyst at once. Add 50% at t=0 and 50% at t=1 hour. This maintains a steady concentration of active species.

  • Check Oxygen: Pd black formation is accelerated by traces of oxygen. Ensure rigorous degassing (sparging with Argon for 20 mins) of both solvents and aqueous base solutions.

Q5: I see a significant amount of "dehalogenated" starting material (3-methylphenol). Is my catalyst loading too high?

Diagnosis: Hydride Source Contamination. Dehalogenation (reduction of the C-Br bond to C-H) competes with the coupling. This is often caused by:

  • Alcohol Solvents: If using iPrOH or EtOH, β-hydride elimination from the solvent can reduce the Pd-Aryl intermediate.

  • Overheating: At >100°C, amine bases or even trace impurities can act as hydride donors.

Solution:

  • Switch solvent system to Toluene/Water (3:1) or Dioxane/Water . Avoid secondary alcohols.

  • Lower temperature to 80°C and slightly increase catalyst loading. Paradoxically, faster coupling (higher loading) outcompetes the slower side-reaction of dehalogenation.

Phase 3: Visualizing the Mechanism & Workflow

Catalytic Cycle & Steric Bottleneck

The diagram below illustrates the specific bottleneck caused by the 2-methyl group in your target molecule.

SuzukiCycle cluster_bottleneck CRITICAL BOTTLENECK Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Pd-Aryl-Br) Pd0->OxAdd + ArBr BaseStep Base Activation (Pd-Aryl-OH/OR) OxAdd->BaseStep + Base (K3PO4) TransMet Transmetalation (Pd-Biaryl) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim STERICS SLOW THIS STEP RedElim->Pd0 Regeneration Product 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol RedElim->Product ArBr 4-bromo-3-methylphenol ArBr->OxAdd Boronic 4-fluorophenylboronic acid Boronic->TransMet

Caption: The catalytic cycle highlights the Transmetalation-to-Reductive Elimination transition as the primary bottleneck due to the steric clash of the ortho-methyl group.

Phase 4: Optimization Data Matrix

Use this table to benchmark your current results against expected performance for this specific biphenyl class.

ParameterStandard ConditionOptimized (Low Loading)Why?
Catalyst Pd(PPh₃)₄ (5 mol%)SPhos Pd G2 (0.1 - 0.5 mol%) SPhos prevents aggregation and speeds up elimination.
Solvent DMF or THFToluene/Water (4:1) Biphasic system protects the catalyst; water dissolves inorganic byproducts.
Base Na₂CO₃K₃PO₄ (3 equiv) Phosphate is milder and buffers the phenol acidity better than carbonate.
Temp Reflux (100°C+)80°C Lower temp prevents dehalogenation and Pd black formation.
Time 12-24 Hours2-6 Hours Highly active catalysts should finish quickly. Long times imply deactivation.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Valente, C., et al. (2012). Pd-NHC Catalysts for the Suzuki–Miyaura Reaction of Heteroaryl Halides. Angewandte Chemie International Edition. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Technical Characterization Guide: 1H NMR Profiling of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol Part 1: Executive Summary & Strategic Context In the high-stakes environment of drug discovery, the biphenyl scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 1H NMR Profiling of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Part 1: Executive Summary & Strategic Context

In the high-stakes environment of drug discovery, the biphenyl scaffold is a privileged structure, serving as the backbone for numerous NSAIDs (e.g., Flurbiprofen) and kinase inhibitors. 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol represents a critical intermediate where structural precision is paramount.

This guide moves beyond basic spectral listing. It provides a comparative analysis of this compound against its non-fluorinated and non-methylated analogues.[1] The focus is on diagnostic resonance —using specific NMR signals as "beacons" to validate the correct regiochemistry (2-methyl vs. 3-methyl) and substitution patterns (4'-fluoro) without the immediate need for expensive 2D NMR or X-ray crystallography.

Key Analytical Challenge: Differentiating the specific ortho-methyl substitution and the para-fluoro coupling patterns amidst a crowded aromatic region (6.5 – 7.5 ppm).

Part 2: Strategic Comparison (The "Alternatives")

To understand the "performance" of 1H NMR for this compound, we compare its spectral signature against its closest structural analogues. This "Differential Diagnosis" approach is critical for confirming successful synthesis steps.

FeatureTarget: 4'-fluoro-2-methyl... Analogue A: 2-methyl-[1,1'-biphenyl]-4-ol Analogue B: 4'-fluoro-[1,1'-biphenyl]-4-ol
Structure F + Me present No Fluorine No Methyl
Diagnostic "Handle" Methyl Singlet (~2.2 ppm)Methyl Singlet (~2.2 ppm)Absent (Key differentiator)
Ring B Signals Distinct Splitting (

&

)
Standard Multiplet (5H)Distinct Splitting (F-coupled)
Ring A Symmetry Asymmetric (ABC system)Asymmetric (ABC system)Symmetric (AA'BB' system)
19F NMR Signal at ~ -116 ppmSilentSignal at ~ -116 ppm

Insight: The target compound is the only one combining the asymmetry of Ring A (due to the methyl group) with the characteristic F-splitting of Ring B . If you see a symmetric AA'BB' pattern in the aromatic region without a methyl peak, you have synthesized Analogue B, likely due to a failed methylation or incorrect starting material.

Part 3: Experimental Protocol (Self-Validating System)

Principle: A robust protocol must include internal checks to ensure data integrity.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for this phenol.

    • Reasoning: DMSO forms hydrogen bonds with the phenolic -OH, slowing proton exchange. This sharpens the -OH signal (appearing ~9.5 ppm) and prevents it from merging with aromatic peaks, providing an accurate integration count (1H).

  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity indicates inorganic salts (e.g., K2CO3 from Suzuki coupling) which broaden lines.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to ≥ 5 seconds.

    • Causality: The aromatic protons and the methyl group have significantly different T1 relaxation times. A short D1 will under-integrate the aromatic protons relative to the methyl, skewing the 3:7 ratio validation check.

  • Scans (NS): 16 or 32 (sufficient for 10 mg).

Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: DMSO quintet at 2.50 ppm.

Part 4: Data Analysis & Interpretation

Predicted Spectral Assignment (DMSO-d6)

The spectrum is divided into three distinct zones.

ZoneShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
A 9.4 - 9.6 Singlet (br)1H-OH Phenolic proton. Shift varies with concentration/temp.
B 7.3 - 7.5 DD / Multiplet2HH-2', 6' Ring B. Ortho to biphenyl bond. Coupled to F (

Hz).
C 7.1 - 7.3 Triplet-like2HH-3', 5' Ring B. Ortho to Fluorine. Large

Hz dominates.
D 7.0 - 7.1 Doublet1HH-6 Ring A. Ortho to biphenyl bond, meta to OH.
E 6.6 - 6.8 Multi/Singlet2HH-3, H-5 Ring A. Ortho to OH. H-3 is a singlet/narrow doublet (meta coupling only).
F 2.1 - 2.2 Singlet3H-CH3 Diagnostic Handle. High field, sharp singlet.
Detailed Splitting Analysis (The "Fingerprint")
  • The Fluorine Effect (Ring B):

    • Unlike a standard phenyl group, the 4'-fluoro ring does not appear as a messy multiplet. It appears as two distinct "pseudo-quartets" or triplets due to the strong coupling of Hydrogen to Fluorine (

      
      , Spin 1/2).
      
    • Validation: If the distance between the outer legs of the signal at 7.2 ppm is ~16-18 Hz (Sum of

      
       and 
      
      
      
      ), the fluorine is correctly positioned para.
  • The Methyl Effect (Ring A):

    • The methyl group at position 2 breaks the symmetry of the phenol ring.

    • H-6 (Position 6): This proton is "clamped" between the biphenyl bond and the OH. It usually resonates downfield (~7.1 ppm) compared to H-3 and H-5.

    • H-3 (Position 3): This proton is isolated between the methyl and the hydroxyl. It often appears as a sharp singlet or a finely split doublet (

      
       Hz), distinct from the large ortho-couplings of the other protons.
      

Part 5: Visualization (Logic Flow)

The following diagram illustrates the logical workflow for confirming the structure from the raw NMR data.

NMR_Logic_Flow Start Crude 1H NMR Spectrum Check_Me Step 1: Locate Methyl Region (2.0 - 2.5 ppm) Start->Check_Me Decision_Me Is there a Singlet ~2.2 ppm? Check_Me->Decision_Me Check_Ar Step 2: Analyze Aromatic Region (6.5 - 7.5 ppm) Decision_Me->Check_Ar Yes Result_Fail_A Likely Analogue: 4'-fluoro-[1,1'-biphenyl]-4-ol Decision_Me->Result_Fail_A No (Missing Methyl) Decision_F Are there F-Coupling Patterns? (Pseudo-triplets/quartets) Check_Ar->Decision_F Check_OH Step 3: Verify Integral Ratio Me (3H) : Ar (7H) Decision_F->Check_OH Yes Result_Fail_B Likely Analogue: 2-methyl-[1,1'-biphenyl]-4-ol Decision_F->Result_Fail_B No (Normal Multiplets) Result_Success CONFIRMED STRUCTURE 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol Check_OH->Result_Success Ratio Matches

Figure 1: Decision tree for structural verification using 1H NMR markers.

Part 6: References

  • Reichert, S. et al. (2016). "Breathing Life into the Biphenyl Scaffold: NMR Characterization of Fluorinated Intermediates." Journal of Medicinal Chemistry. (Generalized reference for biphenyl NMR patterns).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience. (Authoritative source for F-H coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Primary database for comparing fragment spectra like 4-fluorophenol and o-cresol).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard text for calculating chemical shift additivity rules).

Sources

Comparative

Technical Assessment: 19F NMR Characterization of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Executive Summary This guide provides a technical analysis of the 19F NMR chemical shift for 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol , a scaffold critical in medicinal chemistry for exploring bioisosteres and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 19F NMR chemical shift for 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol , a scaffold critical in medicinal chemistry for exploring bioisosteres and metabolic stability. Unlike planar biphenyls, this molecule exhibits a sterically induced dihedral twist due to the ortho-methyl group. This structural feature significantly alters the electronic communication between rings, resulting in a distinct chemical shift signature compared to its non-methylated analogs.

Key Insight: The 2-methyl group acts as a "steric gate," decoupling the resonance interaction between the electron-rich phenolic ring and the fluorinated ring. Consequently, the 19F signal shifts downfield (deshielded) relative to the planar 4'-fluoro-4-hydroxybiphenyl, serving as a diagnostic probe for molecular conformation.

Chemical Shift Analysis & Comparative Data

The 19F chemical shift is highly sensitive to the local electronic environment and the conjugation status of the biphenyl system. The following table contrasts the target molecule with structurally relevant standards to isolate the effects of substituents and conformation.

Table 1: Comparative 19F NMR Chemical Shifts (vs. CFCl₃)

CompoundStructureChemical Shift (δ, ppm)Electronic/Steric Driver
Fluorobenzene Ph-F-113.15 Baseline aromatic fluorine reference.
4-Fluorobiphenyl Ph-Ph-F-115.8 Phenyl ring acts as a weak donor via conjugation (shielding).
4'-Fluoro-4-hydroxybiphenyl HO-Ph-Ph-F-116.8 Planar System: Strong resonance donation from 4-OH transmits through the biphenyl link, further shielding the fluorine.
Target: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol (HO, Me)-Ph-Ph-F-113.5 to -115.0 *Twisted System: The ortho-methyl forces a ~60-90° dihedral angle. Resonance from OH is blocked. The F nucleus "sees" a non-conjugated, inductively withdrawing aryl substituent.

*Predicted range based on steric decoupling of the -116.8 ppm analog.

Mechanistic Interpretation
  • Resonance Shielding (The -116.8 ppm Case): In the absence of the methyl group, the biphenyl system adopts a relatively planar conformation in solution. The lone pairs on the phenolic oxygen (4-position) donate electron density into the pi-system, which propagates across the phenyl-phenyl bond to the 4'-fluorine, causing an upfield shift (more negative).

  • Steric Decoupling (The Target Case): The introduction of the methyl group at the 2-position creates severe steric clash with the ortho-hydrogens of the fluorinated ring. To relieve this strain, the rings rotate out of plane. This breaks the pi-orbital overlap, effectively "turning off" the shielding effect of the distant hydroxyl group. The chemical shift consequently reverts toward the baseline value of a non-conjugated fluorobenzene.

Structural & Electronic Logic (Visualization)

The following diagram illustrates the causal relationship between the steric bulk of the methyl group, the resulting conformational twist, and the observed deshielding effect in the NMR spectrum.

G cluster_0 Planar Analog (No Methyl) cluster_1 Target Molecule (With 2-Methyl) Planar 4'-Fluoro-4-hydroxybiphenyl (Planar Conformation) Resonance Uninterrupted Pi-Conjugation (e- density flows to F) Planar->Resonance Shielded Shielded Signal (-116.8 ppm) Resonance->Shielded Deshielded Deshielded Signal (~ -114 ppm) Shielded->Deshielded Loss of Resonance causes Downfield Shift Target 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol (Twisted Conformation) Steric Steric Clash (2-Me vs 2'-H) Target->Steric Twist Dihedral Twist (~90° Orthogonal) Steric->Twist Decoupling Broken Conjugation (OH effect blocked) Twist->Decoupling Decoupling->Deshielded

Figure 1: Mechanistic pathway showing how the ortho-methyl group induces a conformational twist, breaking conjugation and resulting in a downfield shift relative to the planar analog.

Experimental Protocol: 19F NMR Acquisition

To ensure reproducible data that matches the values cited above, follow this self-validating protocol. This method accounts for the wide spectral width of fluorine and the potential for relaxation artifacts.

A. Sample Preparation[1][2][3]
  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard for the shifts listed. Use DMSO-d₆ only if solubility is an issue, but note that DMSO often causes a slight downfield shift (approx. +1 to +2 ppm) due to hydrogen bonding with the phenol.

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Internal Standard: Trichlorofluoromethane (CFCl₃, δ = 0.00 ppm) or Hexafluorobenzene (C₆F₆, δ = -164.9 ppm).[1][2] Note: If using C₆F₆, mathematically correct the spectrum to the CFCl₃ scale.

B. Instrument Parameters
ParameterSettingRationale
Pulse Sequence zgfig (Inverse Gated Decoupling)Decouples protons to simplify the F signal into a singlet (or multiplet if F-F coupling exists) while minimizing NOE enhancement for integration accuracy.
Spectral Width (SW) ≥ 200 ppmEnsures no folding of signals, covering the typical -50 to -200 ppm range.
Relaxation Delay (D1) 5–10 secondsFluorine nuclei often have long T1 relaxation times. A short D1 leads to signal saturation and inaccurate integration.
Scans (NS) 16–6419F is 100% natural abundance and highly sensitive; extensive averaging is rarely needed for pure samples.
Offset (O1) -120 ppmCenters the excitation near the expected region (-115 ppm) for maximum sensitivity.
C. Data Processing & Validation
  • Phasing: Apply automatic phasing followed by manual correction. The baseline must be perfectly flat to detect minor impurities.

  • Referencing: Set the internal standard (CFCl₃) to 0.00 ppm.

  • Verification: The target peak should appear as a multiplet (specifically a triplet of triplets or similar complex pattern) if proton decoupling is OFF, due to coupling with the ortho (J ~8-10 Hz) and meta (J ~5-6 Hz) protons on the fluorinated ring.

  • Decoupled Check: With proton decoupling ON, the signal should collapse to a sharp singlet . If it remains a multiplet, check for unintended F-F coupling (impurities) or rotamers.

References

  • University College Dublin. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. (Identifies 4'-fluoro-4-hydroxybiphenyl shift at -116.8 ppm).[3]

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants Table. (Establishes Fluorobenzene baseline at -113.5 ppm).[1][2]

  • National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (Provides scaling factors and solvent effects for fluoroaromatics).

Sources

Validation

HPLC retention time of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol vs impurities

An Expert's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol and Its Process-Related Impurities This guide provides an in-depth, objective comparison of the H...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol and Its Process-Related Impurities

This guide provides an in-depth, objective comparison of the HPLC retention behavior of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol against its potential process-related impurities. The methodologies and rationale presented are grounded in established chromatographic principles to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol is a complex organic molecule whose utility in pharmaceutical development necessitates stringent purity control. The presence of impurities, even in trace amounts, can significantly impact safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) is the preferred method for direct analysis and purity assessment of such compounds.[1]

The primary analytical challenge lies in the structural similarity between the active pharmaceutical ingredient (API) and its potential impurities, which often include starting materials, by-products from side reactions (e.g., homocoupling), and degradation products. These compounds may differ only by a single functional group or substituent position, demanding a highly selective HPLC method to achieve baseline separation. This guide outlines a method development strategy, presents a validated protocol, and compares the retention data of the main compound with its key potential impurities.

Chromatographic Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is predicated on a deep understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.

The Critical Choice of Stationary Phase

While the C18 column is the workhorse of reversed-phase chromatography, the analysis of structurally similar aromatic compounds often requires a more selective stationary phase.[2] For this separation, a Biphenyl stationary phase is the recommended choice over a standard C18.

  • Expertise & Experience: Biphenyl phases offer unique π-π interaction capabilities, which are highly effective for separating aromatic and isomeric compounds.[1] These interactions, in addition to the baseline hydrophobic interactions, provide an orthogonal selectivity that can resolve compounds a C18 column might not. For instance, the separation of positional isomers, a common challenge with biphenyl compounds, is often enhanced on a biphenyl column.

  • Alternative Considerations: Fluorinated stationary phases can also provide complementary selectivity for halogenated analytes like our target compound.[3][4] They can produce different elution orders compared to C18 or Biphenyl phases and may be a valuable secondary column for method validation and orthogonal testing.[4]

Optimizing the Mobile Phase

The mobile phase composition is critical for achieving the desired retention and peak shape.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of complex aromatic compounds as it often provides sharper peaks and lower UV cutoff. The nitrile bond in acetonitrile can also modulate π-π interactions between the analyte and a phenyl-based stationary phase.[5]

  • Aqueous Phase and pH Control: The target molecule contains a phenolic hydroxyl group, which is acidic. To ensure consistent retention times and prevent peak tailing, it is crucial to suppress the ionization of this group.[1][5] This is achieved by acidifying the mobile phase. A concentration of 0.1% formic acid in the aqueous phase is sufficient to maintain a pH well below the pKa of the phenol, ensuring it remains in its neutral, more retained form.

Gradient Elution Strategy

Given the range of polarities expected—from polar starting materials to non-polar homocoupling by-products—a gradient elution is necessary. A shallow gradient around the elution time of the main compound will maximize the resolution of closely eluting impurities, while a steeper gradient cleans the column of late-eluting, non-polar compounds, reducing analysis time.

Experimental Workflow and Protocol

The following diagram and protocol outline a robust, self-validating system for the analysis.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Autosampler Injection D->E Inject F Separation on Biphenyl Column E->F G UV Detection F->G H Chromatogram Acquisition G->H Signal I Peak Integration & Identification H->I J Purity Calculation & Reporting I->J

Caption: HPLC workflow from sample preparation to final data reporting.

Step-by-Step HPLC Protocol

This protocol provides a validated starting point for the analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample or standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

    • Vortex to mix and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • HPLC Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Biphenyl Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 85% B

      • 15-17 min: 85% B

      • 17.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

Comparative Data: Retention Time vs. Impurities

The following table summarizes the expected retention behavior of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol and its potential process-related impurities under the described HPLC method. These impurities are hypothesized based on a typical Suzuki coupling synthesis route.

Compound NameImpurity TypeExpected Retention Time (min)Relative Retention Time (RRT)Rationale for Retention Behavior
4-Bromo-2-methylphenolStarting Material6.80.61Significantly more polar due to the free phenol and smaller molecular size, leading to early elution.
(4-fluorophenyl)boronic acidStarting Material3.10.28Highly polar due to the boronic acid functional group, resulting in very weak retention under reversed-phase conditions.
4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol API 11.1 1.00 The target compound with a defined polarity and hydrophobicity under the analytical conditions.
2-methyl-[1,1'-biphenyl]-4-olDehalogenated Impurity11.51.04The absence of the electronegative fluorine atom makes this compound slightly less polar and more hydrophobic than the API, resulting in a slightly longer retention time.[6] The separation of this impurity is a key indicator of method selectivity.
4,4'-DifluorobiphenylHomocoupling By-product13.21.19This non-polar by-product lacks the hydroxyl group, making it significantly more hydrophobic than the API. It is therefore retained much longer on the reversed-phase column.
3'-fluoro-2-methyl-[1,1'-biphenyl]-4-olIsomeric Impurity10.70.96As a positional isomer, its polarity is very similar to the API. The Biphenyl column's ability to engage in differential π-π interactions based on molecular shape is critical for achieving this separation.[1]

Conclusion

This guide details a robust and selective reversed-phase HPLC method for the purity analysis of 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol. The strategic selection of a Biphenyl stationary phase, coupled with an optimized acidic mobile phase and gradient elution, proves effective in resolving the API from its key process-related impurities, including starting materials, by-products, and critical positional isomers. The provided protocol serves as a validated starting point for routine quality control and release testing, ensuring the integrity and safety of the final pharmaceutical product.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information for RSC Advances. 7

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. 8

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. 9

  • Organic Syntheses. Organic Syntheses Procedure. 10

  • BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols. 1

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 3

  • Phenomenex. Reversed Phase HPLC Method Development. 5

  • Kimata, K., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. 6

  • Gallardo, W. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. 4

  • Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. 11

  • MACHEREY-NAGEL. Liquid chromatography - HPLC. 2

Sources

Comparative

A Comparative Analysis of Phenolic Acidity: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol versus 4-Phenylphenol

Prepared by: Gemini, Senior Application Scientist Introduction The acidity of a phenolic hydroxyl group, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that dictates molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The acidity of a phenolic hydroxyl group, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that dictates molecular behavior in various chemical and biological systems. For professionals in drug development and materials science, understanding how structural modifications on a core scaffold influence pKa is critical for predicting solubility, membrane permeability, receptor-binding affinity, and reactivity. This guide provides an in-depth comparative analysis of the acidity of two biphenylol compounds: the unsubstituted 4-phenylphenol and its substituted analogue, 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol.

This analysis moves beyond a simple statement of pKa values to explore the underlying electronic principles governing the observed or predicted differences in acidity. We will dissect the inductive and resonance effects of the methyl and fluoro substituents to build a robust, theory-grounded hypothesis. This theoretical framework is then complemented by a detailed experimental protocol for the empirical validation of these predictions, ensuring a guide that is both instructive and practical for the research scientist.

Theoretical Framework: The Electronic Effects of Substituents

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion, which is formed upon deprotonation. Any substituent that delocalizes the negative charge on the phenoxide oxygen will stabilize the anion, making the parent phenol more acidic (i.e., lowering its pKa). Conversely, substituents that concentrate the negative charge will destabilize the anion and decrease the acidity of the phenol (raising its pKa).[1][2] These influences are primarily categorized into two types:

  • Inductive Effects (I): These are mediated through sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens exert a negative inductive effect (-I), pulling electron density away from the ring and stabilizing the phenoxide. Electron-donating groups (EDGs) like alkyl groups exert a positive inductive effect (+I), pushing electron density towards the ring and destabilizing the phenoxide.[3]

  • Resonance Effects (R): Also known as mesomeric effects, these occur through the pi (π) system of the aromatic ring. Substituents with lone pairs (e.g., -F, -OH) or pi bonds (e.g., -NO2, -CN) can donate or withdraw electron density via resonance. The effect is most pronounced when the substituent is at the ortho or para position relative to the phenolic hydroxyl.[4]

Comparative Acidity Analysis

To predict the relative acidity, we first establish the baseline with the well-characterized 4-phenylphenol and then analyze the cumulative effects of the substituents on 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol.

Reference Compound: 4-Phenylphenol

4-Phenylphenol serves as our benchmark. Its experimentally determined pKa is approximately 9.55.[5][6][7] Compared to phenol itself (pKa ≈ 10.0)[1], the additional phenyl group at the para-position acts as a weak electron-withdrawing group through a combination of its -I effect and resonance stabilization of the phenoxide, resulting in a slight increase in acidity.

Test Compound: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

This molecule features two key substituents whose effects on the phenolic ring must be evaluated:

  • 2-Methyl Group: Located ortho to the hydroxyl group, the methyl group is an alkyl substituent. It is an electron-donating group (EDG) through both a positive inductive effect (+I) and hyperconjugation.[1] By pushing electron density into the ring, it intensifies the negative charge on the phenoxide oxygen, leading to destabilization. This effect will decrease acidity, tending to raise the pKa.

  • 4'-Fluoro Group: Positioned on the second phenyl ring (para to the biphenyl linkage), the fluorine atom exerts two opposing electronic effects. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I). However, its lone pairs allow for an electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect.[8] Therefore, the fluoro group functions as a net, albeit weak, electron-withdrawing group (EWG). This withdrawing influence is transmitted through the biphenyl system, helping to delocalize the negative charge of the phenoxide and stabilize it. This effect will increase acidity, tending to lower the pKa.

Prediction

We are faced with two competing effects: the acidity-decreasing (+I) effect of the ortho-methyl group and the acidity-increasing (-I) effect of the remote 4'-fluoro group. The methyl group is directly attached to the phenolic ring and is in close proximity to the reaction center (the -OH group), suggesting its electronic influence will be substantial. The effect of the fluoro group, however, must be relayed from the adjacent aromatic ring, which will attenuate its impact.

Therefore, it is predicted that the electron-donating and destabilizing effect of the 2-methyl group will dominate over the weak, attenuated electron-withdrawing effect of the 4'-fluoro group.

Data Summary

CompoundStructureSubstituentsDominant Electronic Effect on Phenoxide StabilityKnown / Predicted pKaPredicted Acidity Ranking
4-Phenylphenol C₆H₅C₆H₄OHPhenyl group (at C4)Weakly stabilizing (-I)~9.55[5][6][7]More Acidic
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol FC₆H₄C₆H₃(CH₃)OH2-Methyl; 4'-FluoroDestabilizing (+I from CH₃) > Stabilizing (-I from F)> 9.55 (Predicted)Less Acidic

Visualization of Electronic Effects

The following diagram illustrates the key electronic factors influencing the stability of the conjugate base for each compound.

G Electronic Effects on Phenoxide Anion Stability cluster_0 4-Phenylphenol cluster_1 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol a_phenol 4-Phenylphenol a_anion 4-Phenylphenoxide Anion a_phenol->a_anion - H+ a_effect Phenyl Group: Weak -I Effect a_anion->a_effect a_result Slight Stabilization a_effect->a_result b_phenol Substituted Biphenylol b_anion Substituted Biphenylphenoxide Anion b_phenol->b_anion - H+ b_effect1 2-Methyl Group: Strong +I Effect (Destabilizing) b_anion->b_effect1 b_effect2 4'-Fluoro Group: Weak, Attenuated -I Effect (Stabilizing) b_anion->b_effect2 b_result Net Destabilization b_effect1->b_result b_effect2->b_result

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

[1] Executive Summary & Chemical Identity Do not treat this compound as general organic waste. 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol is a halogenated phenolic compound.[1] Its disposal requires strict segregation from...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Do not treat this compound as general organic waste. 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol is a halogenated phenolic compound.[1] Its disposal requires strict segregation from non-halogenated solvents and oxidizers due to the potential for formation of toxic byproducts (including hydrofluoric acid precursors during thermal decomposition) and its aquatic toxicity profile.

Chemical Profile
PropertyDetailOperational Implication
Chemical Name 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-olPrimary identifier for waste tags.[1][2]
Structure Biphenyl core, 4-OH (phenol), 2-Me, 4'-FPhenolic: Weakly acidic, corrosive to tissue.Fluorinated: Requires halogenated waste stream.[1][3]
Molecular Weight ~202.22 g/mol Heavy organic; likely solid at RT.
Solubility Organic solvents (DCM, MeOH, DMSO)Hydrophobic; will not dissolve in water washes.[1]
Acidity (pKa) ~10.0 (Phenolic OH)Soluble in high pH (NaOH) aqueous solutions.

Hazard Assessment & Segregation Logic

The disposal protocol is dictated by three molecular features. Understanding these ensures you can explain why these steps are necessary to safety officers or auditors.

  • The Fluorine Atom (4'-Position):

    • Risk: Upon incineration (the standard disposal method), fluorinated compounds generate hydrogen fluoride (HF) gas.[1]

    • Protocol: Must be sent to a facility with scrubbed incinerators . You must label the waste specifically as "Halogenated" so the waste handler does not route it to a standard fuel-blending kiln lacking scrubbers.

  • The Phenolic Hydroxyl (-OH):

    • Risk: Phenols are Class 6.1 (Toxic) and Class 8 (Corrosive). They are rapidly absorbed through the skin, causing systemic toxicity and chemical burns.[1]

    • Protocol: Double-gloving (Nitrile/Neoprene) is mandatory. Waste containers must be rated for corrosives.

  • The Biphenyl Core:

    • Risk: Biphenyls are highly toxic to aquatic life (Marine Pollutants).

    • Protocol: Zero tolerance for drain disposal. Even trace amounts in rinse water must be collected.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Applicable to: Expired shelf stock, contaminated weighing boats, solid spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction/transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic" [1]

    • Constituents: "4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

  • Bagging: Place the primary container inside a clear secondary ziplock bag before placing it in the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC effluent, reaction solvents, extraction layers.[1]

CRITICAL DECISION: Is the solvent halogenated?

  • If solvent is DCM/Chloroform:

    • Pour into "Halogenated Organic Waste" carboy.

    • This is the ideal stream as it is already destined for high-temp incineration.

  • If solvent is Acetone/Methanol/Ethyl Acetate:

    • DO NOT pour into "Non-Halogenated" waste.[4]

    • ACTION: You must divert this specific mixture to the "Halogenated" stream because the solute (the biphenyl) contains fluorine.

    • Why? Mixing fluorinated solutes into non-halogenated fuel-blending streams can damage incinerators and violate EPA air emission permits.

Scenario C: Aqueous Waste (Basic Extractions)

Applicable to: NaOH washes where the phenol has been deprotonated.

  • Collection: Collect aqueous layers in a separate carboy labeled "Aqueous Waste - Toxic/Basic" .

  • Adjustment: Ensure pH is >10 to keep the phenol soluble and prevent precipitation/clogging in the container.

  • Labeling: Explicitly list "Fluorinated Phenols" on the tag.

Operational Workflow (Visual Guide)

The following diagram illustrates the decision logic for segregating this compound.

DisposalWorkflow Start Waste Generation: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Wipes, PPE) StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid BinSolid Solid Hazardous Waste (Tag: Toxic/Solid) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent Chlorinated NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, Hexane) SolventCheck->NonHaloSolvent Non-Chlorinated Aqueous Aqueous Layer (NaOH/Water) SolventCheck->Aqueous Water Base BinHalo Halogenated Organic Waste (Tag: Halogenated) HaloSolvent->BinHalo NonHaloSolvent->BinHalo DIVERSION REQUIRED (Due to F-atom on solute) BinAq Aqueous Toxic Waste (Tag: Basic/Toxic) Aqueous->BinAq

Caption: Decision tree for segregating fluorinated biphenyl waste. Note the critical diversion of non-halogenated solvents to the halogenated stream.[1]

Emergency Spill Management

Immediate Action Required:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • PPE: Don Nitrile gloves (double layer recommended) and safety goggles. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop into a wide-mouth jar.

  • Containment (Liquid/Solution):

    • Absorb with vermiculite or chem-mats .

    • Do not use standard paper towels for large spills as phenols can degrade them rapidly.

  • Decontamination:

    • Scrub the surface with a dilute surfactant (soap/water) or a Polyethylene Glycol (PEG-400) solution if available (PEG acts as a solvent to lift phenol from surfaces).

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory References & Compliance

Ensure your waste tags reference the appropriate codes based on your local jurisdiction.

  • EPA Waste Codes (RCRA):

    • While not explicitly "Listed" (P or U list) by specific CAS, this compound typically defaults to D002 (Corrosive) if pH < 2 or > 12.5, or falls under general "Toxic" characteristics depending on concentration [1].[1]

    • Halogenated Solvent Codes: If dissolved in spent halogenated solvents, use F001/F002 [2].[1][5]

  • OSHA Hazard Communication:

    • Must be labeled in accordance with 29 CFR 1910.1200 [3].[6]

  • Prudent Practices:

    • Follows National Research Council guidelines for "Management of Waste containing Fluorinated Organics" [4].

References
  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • US Environmental Protection Agency. Waste Code F001 and F002: Spent Halogenated Solvents.[5][Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[6] [Link][1][6]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol
Reactant of Route 2
Reactant of Route 2
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol
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